Celesticetin
Beschreibung
Eigenschaften
CAS-Nummer |
11027-24-0 |
|---|---|
Molekularformel |
C24H36N2O9S |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C24H36N2O9S/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31)/t13-,15+,17-,18-,19-,20+,21+,24+/m1/s1 |
InChI-Schlüssel |
VMSQKUCYEMOKMM-HUQJOJSCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Origin of Celesticetin: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Celesticetin (B1194208) is a lincosamide antibiotic produced by the actinomycete Streptomyces caelestis. This guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganism, and the intricate enzymatic pathway of its biosynthesis. We present a step-by-step elucidation of the biosynthetic gene cluster (ccb) and the functions of the key enzymes involved. This document summarizes quantitative data from various studies in structured tables and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes underlying this compound production.
Introduction
This compound is a member of the lincosamide class of antibiotics, which are characterized by an amino acid linked to an amino sugar.[1] While structurally similar to the more clinically prominent lincosamide, lincomycin (B1675468), this compound possesses a distinct salicylate (B1505791) moiety attached to its amino sugar.[1] This structural difference originates from a unique biosynthetic pathway, offering a fascinating case study in the microbial synthesis of natural products. Understanding the origin and biosynthesis of this compound is crucial for endeavors in synthetic biology, combinatorial biosynthesis, and the development of novel antibiotic derivatives.
The Producing Microorganism: Streptomyces caelestis
The primary producer of this compound is the Gram-positive, soil-dwelling bacterium, Streptomyces caelestis.[2] Strains of this actinomycete, such as S. caelestis ATCC 15084, have been the subject of extensive research to elucidate the genetic and biochemical basis of this compound production. Members of the genus Streptomyces are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[2]
The this compound Biosynthetic Gene Cluster (ccb)
The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster, designated as the ccb cluster. This cluster contains all the necessary genes for the synthesis of the this compound backbone, its modification, and self-resistance. The ccb cluster shares significant homology with the lincomycin biosynthetic gene cluster (lmb), reflecting their shared evolutionary origin and conserved biosynthetic steps. However, the presence of genes specific to the ccb cluster accounts for the unique structural features of this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that build the molecule from precursor metabolites. The pathway can be broadly divided into the formation of the amino acid and amino sugar moieties, their condensation, and subsequent modifications. A key divergence from the lincomycin pathway is the incorporation of a salicylate group.
Formation of the L-proline and Salicylate Precursors
The biosynthesis of the amino acid precursor, L-proline, follows standard primary metabolic pathways. The salicylate moiety, a distinguishing feature of this compound, is synthesized from chorismate, a key intermediate in the shikimate pathway. The enzyme Ccb3, a salicylate synthase, is proposed to catalyze the direct conversion of chorismate to salicylate.
Assembly of the Thiooctose Sugar Moiety
The formation of the unusual eight-carbon amino sugar, a core component of lincosamides, is a multi-step enzymatic process. While the complete pathway for this compound's thiooctose is not fully elucidated, it is believed to be highly analogous to that of lincomycin, involving a series of enzymes encoded within the ccb cluster that are homologous to the lmb genes.
Condensation and Tailoring Steps
The L-proline and the activated thiooctose sugar are condensed to form the core lincosamide structure. This reaction is catalyzed by a complex of enzymes, including the condensation enzyme CcbD.[3]
A critical branching point from the lincomycin pathway is governed by the pyridoxal-5'-phosphate (PLP)-dependent enzyme CcbF.[4] While its homolog in lincomycin biosynthesis, LmbF, catalyzes a β-elimination reaction to form a thiol group, CcbF catalyzes a decarboxylation-coupled oxidative deamination.[4][5] This reaction preserves a two-carbon aldehyde attached to the sulfur atom of the thiooctose.[1]
Subsequent enzymatic modifications, including reduction of the aldehyde by the oxidoreductase Ccb5 and methylation by the O-methyltransferase Ccb4, lead to the formation of the intermediate desalicetin.[1]
Final Attachment of Salicylate
The terminal step in this compound biosynthesis is the attachment of the salicylate moiety to desalicetin. This is a two-step process catalyzed by two key enzymes:
-
Ccb2 (Acyl-CoA Ligase): Ccb2 activates salicylic (B10762653) acid by converting it to salicylyl-CoA in an ATP-dependent manner.[1][6]
-
Ccb1 (Acyltransferase): Ccb1, a member of the WS/DGAT protein family, then transfers the activated salicylate from salicylyl-CoA to the hydroxyl group of desalicetin, forming the final this compound molecule.[1][6]
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data on the enzyme kinetics and fermentation yields for this compound. The following tables are structured to be populated as this data becomes available through further research.
Table 1: Putative Kinetic Parameters of Key this compound Biosynthetic Enzymes
| Enzyme | Substrate(s) | Km | kcat | Vmax | Optimal pH | Optimal Temperature (°C) |
| Ccb3 | Chorismate | Data not available | Data not available | Data not available | Data not available | Data not available |
| CcbF | Mycothiol-derived intermediate | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ccb5 | Aldehyde intermediate | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ccb4 | Desalicetin | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ccb2 | Salicylic acid, ATP, CoA | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ccb1 | Salicylyl-CoA, Desalicetin | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: this compound Production in Streptomyces caelestis Fermentation
| Strain | Fermentation Medium | Fermentation Time (days) | Temperature (°C) | pH | This compound Titer (mg/L) | Reference |
| S. caelestis ATCC 15084 | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces caelestis Culture
This protocol is a generalized procedure based on methods for purifying lincosamide antibiotics from Streptomyces fermentations.[7]
-
Fermentation: Inoculate a suitable production medium with a fresh culture of Streptomyces caelestis. Incubate at 28-30°C with shaking for 7-10 days.
-
Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extraction: Adjust the pH of the supernatant to alkaline (pH 8.0-9.0) and extract the this compound using a non-polar solvent such as ethyl acetate (B1210297) or chloroform.
-
Concentration: Concentrate the organic extract under reduced pressure.
-
Chromatography: Purify the crude extract using column chromatography. A common approach involves an initial separation on a silica (B1680970) gel column, followed by further purification using reversed-phase chromatography (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of methanol (B129727) in water).
-
Crystallization: Crystallize the purified this compound from an appropriate solvent system to obtain the final product.
In Vitro Assay for Ccb2 and Ccb1 Activity
This protocol describes a method to verify the activity of the Ccb2 and Ccb1 enzymes in the final step of this compound biosynthesis.[1][6]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Desalicetin (substrate for Ccb1)
-
Salicylic acid (substrate for Ccb2)
-
ATP
-
CoA
-
MgCl2
-
Purified Ccb1 and Ccb2 enzymes
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).
-
Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., methanol). Extract the products with an organic solvent like ethyl acetate.
-
Analysis: Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound. A control reaction lacking the enzymes or one of the substrates should be run in parallel.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: General workflow for this compound purification.
Conclusion
The origin of this compound is a testament to the remarkable biosynthetic capabilities of Streptomyces. The elucidation of the ccb gene cluster and the characterization of its encoded enzymes have provided significant insights into the intricate molecular logic governing the production of this lincosamide antibiotic. While the overall pathway is now largely understood, further research is required to determine the precise kinetics and regulatory mechanisms of the biosynthetic enzymes. Such knowledge will be invaluable for the rational design and engineering of novel lincosamide derivatives with improved therapeutic properties, addressing the pressing global challenge of antibiotic resistance.
References
- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis for the diversification of lincosamide biosynthesis by pyridoxal phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Discovery of Celesticetin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celesticetin (B1194208) is a lincosamide antibiotic produced by the actinomycete Streptomyces caelestis. As a member of the same structural class as the clinically important antibiotic lincomycin (B1675468), this compound has been a subject of interest for its antibacterial properties and its unique biosynthetic pathway. This technical guide provides a comprehensive overview of the discovery of this compound, its physicochemical properties, and its biological activity. Detailed experimental protocols for the fermentation of the producing organism, isolation and purification of the antibiotic, its spectroscopic characterization, and the determination of its antibacterial activity and mechanism of action are presented. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biosynthesis.
Introduction
The lincosamide class of antibiotics, characterized by an amino acid and an amino sugar linked by an amide bond, are potent inhibitors of bacterial protein synthesis.[1][2] this compound, one of the naturally occurring lincosamides, was first isolated from the fermentation broth of Streptomyces caelestis.[3][4] It shares a common mechanism of action with lincomycin, binding to the 50S subunit of the bacterial ribosome and interfering with peptide chain elongation.[5][6] The study of this compound and its biosynthetic pathway has not only provided insights into the natural diversity of lincosamides but has also opened avenues for the combinatorial biosynthesis of novel, potentially more potent antibiotic derivatives.[1][7]
Physicochemical and Antibacterial Properties
This compound is a crystalline substance that is active against a range of Gram-positive bacteria.[1][8] Its structure is distinguished from lincomycin by the presence of a salicylate (B1505791) moiety.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H36N2O9S |
| Molecular Weight | 544.6 g/mol |
| Appearance | Crystalline solid |
| Producing Organism | Streptomyces caelestis[3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Lincosamides against Kocuria rhizophila [1]
| Compound | MIC (nM) |
| This compound | 1600 |
| Lincomycin | 400 |
| CELIN* | 100 |
| ODCELIN** | 100 |
*CELIN is a hybrid lincosamide combining features of this compound and lincomycin. **ODCELIN is an O-demethylated derivative of CELIN.
Biosynthesis of this compound
The biosynthesis of this compound is governed by the ccb gene cluster in S. caelestis.[9] The pathway involves the condensation of an amino acid (L-proline) and an octose amino saccharide.[1][2] A key step in the pathway is the attachment of salicylic (B10762653) acid, which is catalyzed by the Ccb2 acyl-CoA ligase and the Ccb1 acyltransferase.[1] The biosynthesis of the lincosamide core involves a series of enzymatic reactions including epimerization, dehydration, and transamination.[8]
Mandatory Visualization
Figure 1: Simplified biosynthetic pathway of this compound.
Experimental Protocols
Fermentation of Streptomyces caelestis
This protocol describes the cultivation of Streptomyces caelestis for the production of this compound.
Materials:
-
Streptomyces caelestis (e.g., ATCC 15084)
-
YEME medium (Yeast Extract-Malt Extract)
-
Starch Casein Broth (SCB)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Spore Suspension Preparation: Prepare a spore suspension of S. caelestis from a mature agar (B569324) plate culture in sterile water.
-
Seed Culture: Inoculate a 100 mL Erlenmeyer flask containing 25 mL of YEME medium with the spore suspension. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: Transfer the seed culture to a 500 mL Erlenmeyer flask containing 200 mL of SCB production medium.
-
Fermentation: Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 160-200 rpm. Monitor the production of this compound periodically by bioassay or HPLC analysis of the culture broth.
Isolation and Purification of this compound
This protocol outlines the extraction and purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth of S. caelestis
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent systems for chromatography (e.g., chloroform-methanol gradients)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the initial mobile phase and apply it to a silica gel column. Elute the column with a stepwise or linear gradient of increasing polarity, for example, a chloroform-methanol mixture.
-
Fraction Analysis: Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Crystallization: Pool the fractions containing pure this compound and concentrate them. Induce crystallization by slow evaporation or by the addition of a non-polar solvent.
-
Final Product: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum or by freeze-drying.
Mandatory Visualization
Figure 2: General experimental workflow for this compound.
Spectroscopic Characterization
The structure of purified this compound is confirmed using various spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H-NMR | Signals corresponding to the salicylate moiety, the proline derivative, and the amino sugar. |
| ¹³C-NMR | Carbon signals confirming the presence of the lincosamide core structure and the salicylate group. |
| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C24H36N2O9S. |
| Infrared (IR) | Absorption bands characteristic of hydroxyl, amide, and aromatic functional groups. |
| Ultraviolet (UV) | Absorption maxima characteristic of the salicylate chromophore. |
Protocol for Spectroscopic Analysis:
-
Sample Preparation: Dissolve the purified this compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For other techniques, prepare solutions in suitable spectroscopic grade solvents.
-
Data Acquisition: Acquire spectra on calibrated spectrometers according to standard operating procedures.
-
Data Interpretation: Analyze the obtained spectra and compare with published data for this compound to confirm its identity and purity.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the antibacterial potency of this compound using the broth microdilution method.
Materials:
-
Purified this compound
-
Bacterial strains (e.g., Kocuria rhizophila, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Grow the test bacterium in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound: Prepare a stock solution of this compound. Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be determined visually or by measuring the optical density at 600 nm.
Mechanism of Action: In Vitro Protein Synthesis Inhibition Assay
This assay determines the effect of this compound on bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system for transcription/translation
-
Luciferase reporter plasmid
-
Purified this compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, the luciferase reporter plasmid, amino acid mixture, and buffer.
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Measurement of Luciferase Activity: Add luciferase assay reagent to each tube and measure the luminescence using a luminometer.
-
Data Analysis: A reduction in luminescence in the presence of this compound indicates inhibition of protein synthesis. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the luciferase activity.
Conclusion
This compound remains an important member of the lincosamide family of antibiotics. The elucidation of its biosynthetic pathway has provided a platform for the generation of novel hybrid antibiotics with potentially enhanced activities. The experimental protocols detailed in this guide provide a framework for the isolation, characterization, and evaluation of this compound and other related natural products. Further research into the unique enzymatic machinery of the this compound pathway may lead to the development of new biocatalysts for the synthesis of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Studies with Streptomyces caelestis. I. New celesticetins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of celesticetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celesticetin (B1194208) is a lincosamide antibiotic produced by the bacterium Streptomyces caelestis. As a member of the lincosamide class, which includes the clinically important antibiotic clindamycin, this compound exhibits activity primarily against Gram-positive bacteria. Its unique chemical structure, featuring a salicylate (B1505791) moiety, and its specific mechanism of action targeting the bacterial ribosome make it a subject of significant interest for antibiotic research and development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, and mechanism of action of this compound, supplemented with detailed experimental protocols and visual diagrams to facilitate further research.
Chemical Structure and Identifiers
This compound is a complex molecule composed of a hygric acid derivative linked to an amino-octose sugar, which is further modified with a salicylate group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| CAS Number | 2520-21-0 | [1][2] |
| Molecular Formula | C₂₄H₃₆N₂O₉S | [1][2] |
| IUPAC Name | 2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-((1R,2R)-2-methoxy-1-((S)-1-methylpyrrolidine-2-carboxamido)propyl)tetrahydro-2H-pyran-2-yl)thio)ethyl 2-hydroxybenzoate | [1] |
| SMILES | C--INVALID-LINK--SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)[C@@H]3CCCN3C">C@HOC | [2] |
| InChI Key | VMSQKUCYEMOKMM-PBZRRIJCSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 528.62 g/mol | [1][2] |
| Exact Mass | 528.2142 Da | [1] |
| Elemental Analysis | C: 54.53%, H: 6.86%, N: 5.30%, O: 27.24%, S: 6.06% | [1] |
| Melting Point | Salicylate: 139 °C; Oxalate: 149-154 °C | [3] |
| Optical Rotation | [α]D²⁴ +126.6° (c = 0.5 in chloroform) | [3] |
| UV Absorption Maxima | 240 nm (E1%1cm 183.7), 310 nm (E1%1cm 80.6) in 0.01N alcoholic H₂SO₄ | [3] |
| Predicted logP | 1.4 | [4] |
| Predicted pKa | Basic pKa: ~7.6 (pyrrolidine nitrogen); Acidic pKa: ~10.0 (phenolic hydroxyl) | [5][6] |
| Solubility | Soluble in acidic or strongly basic aqueous solutions; practically insoluble in the pH range of 7 to 10. Soluble in more polar organic solvents; insoluble in ether and light hydrocarbons. | [3] |
Biosynthesis of this compound in Streptomyces caelestis
This compound is a secondary metabolite produced by Streptomyces caelestis. Its biosynthesis involves a complex pathway encoded by a dedicated gene cluster. The pathway begins with precursors from primary metabolism and involves a series of enzymatic modifications to construct the final complex molecule.
The biosynthesis begins with the activation of L-proline by the adenylation domain-containing enzyme CcbC. Concurrently, a complex series of reactions involving enzymes such as LmbM, LmbL, CcbZ, and CcbS converts D-glucose into a thiooctose intermediate. The condensation enzyme CcbD then catalyzes the formation of an amide bond between the activated proline and the thiooctose. Subsequent modifications are dependent on mycothiol. The enzyme CcbF carries out a decarboxylation and deamination reaction, followed by a reduction step catalyzed by Ccb5 to yield the intermediate desalicetin. In a separate branch, a precursor is converted to salicylic acid, which is then activated by the acyl-CoA ligase Ccb2. The acyltransferase Ccb1 attaches the activated salicylate to desalicetin. Finally, the O-methyltransferase Ccb4 methylates the molecule to produce the mature this compound.[7][8][9]
Mechanism of Action
This compound, like other lincosamide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the 50S subunit of the bacterial ribosome.
This compound binds to the central loop of domain V of the 23S ribosomal RNA (rRNA), a critical component of the 50S subunit.[10] This binding site is located within the peptidyl transferase center (PTC), the ribosomal catalytic site responsible for peptide bond formation. By occupying this site, this compound interferes with the proper positioning of aminoacyl-tRNAs, thereby sterically hindering the formation of peptide bonds and halting the elongation of the polypeptide chain.[1][2] This leads to the cessation of protein synthesis, resulting in a bacteriostatic effect.[3][11] Chemical footprinting studies have identified specific residues in the 23S rRNA, including A2058, A2059, A2062, A2451, and G2505, as being involved in the interaction with this compound.[10]
Experimental Protocols
Isolation and Purification of this compound from Streptomyces caelestis
-
Inoculum Preparation: Aseptically inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a spore suspension or mycelial fragments of Streptomyces caelestis. Incubate at 28°C with shaking for 48-72 hours.[12]
-
Fermentation: Transfer the seed culture to a production medium (e.g., Starch Casein Broth) at a 5-10% (v/v) inoculum size. Ferment for 7-10 days at 28°C with continuous agitation.[13]
-
Harvest and Extraction: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration. Extract the this compound from the supernatant using an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction process to maximize recovery.[13]
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification:
-
Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of a nonpolar to a polar solvent system (e.g., chloroform-methanol) to fractionate the components.
-
High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water). Monitor the elution profile by UV detection at 240 and 310 nm.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using NMR and mass spectrometry.
Structural Elucidation by NMR and Mass Spectrometry
-
Sample Preparation for NMR: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a 5 mm NMR tube.[14]
-
NMR Spectroscopy:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the types and number of protons in the molecule.
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number and chemical environment of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons (COSY), the direct correlation between protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC). These experiments are essential for assembling the complete molecular structure.[14]
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the purified sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and determine the accurate mass, which confirms the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis on the parent ion to obtain characteristic fragment ions. The fragmentation pattern provides valuable information about the different structural components of the molecule and their connectivity.[1][2]
-
Conclusion
This compound remains a molecule of interest in the field of antibiotic research. Its unique structure and well-defined mechanism of action provide a valuable scaffold for the development of new antibacterial agents. The detailed information on its chemical properties, biosynthesis, and mechanism of action, along with the provided experimental frameworks, aims to support researchers in further exploring the potential of this compound and other lincosamide antibiotics in the ongoing battle against bacterial infections.
References
- 1. High-throughput method for macrolides and lincosamides antibiotics residues analysis in milk and muscle using a simple liquid-liquid extraction technique and liquid chromatography-electrospray-tandem mass spectrometry analysis (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. Binding sites of the antibiotics pactamycin and this compound on ribosomal RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of macrolide and lincosamide antibiotics by pressurised liquid extraction and liquid chromatography-tandem mass spectrometry in meat and milk [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Elucidation of the Celesticetin Biosynthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: Celesticetin (B1194208) is a lincosamide antibiotic produced by Streptomyces caelestis. As a member of a clinically important class of antibiotics, understanding its biosynthesis is crucial for bioengineering and the generation of novel, more effective derivatives. This technical guide provides a comprehensive overview of the elucidated biosynthetic pathway of this compound, detailing the genetic basis, enzymatic steps, and key molecular transformations. We present a detailed analysis of the this compound biosynthetic gene cluster (ccb), a step-by-step description of the pathway from precursor synthesis to the final product, and a focus on the unique terminal step involving salicylate (B1505791) attachment. This guide summarizes quantitative data on enzyme substrate specificity in structured tables and provides detailed experimental protocols for the characterization of key enzymes. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic pathway and experimental workflows, offering a clear and concise resource for researchers in natural product biosynthesis and drug development.
Introduction to this compound and Lincosamides
Lincosamides are a distinct class of antibiotics characterized by an amino acid and an unusual eight-carbon amino sugar (an octose) linked by an amide bond.[1] The most well-known member is lincomycin (B1675468), used against Gram-positive bacterial infections.[2] this compound, structurally similar to lincomycin, differs in its amino acid moiety (L-proline instead of a propyl-L-proline derivative) and the presence of a salicylate group attached to the sugar.[3] These structural variations arise from distinct genetic blueprints and enzymatic machinery. The elucidation of the this compound biosynthetic pathway has not only provided fundamental insights into the formation of this complex natural product but has also opened avenues for combinatorial biosynthesis to create novel lincosamide analogs with potentially improved therapeutic properties.[1][4]
The this compound Biosynthetic Gene Cluster (ccb)
The genetic instructions for this compound production are encoded within a dedicated biosynthetic gene cluster (BGC), designated ccb, in Streptomyces caelestis.
-
Genetic Architecture : The ccb gene cluster spans approximately 27.3 kb and contains 24 putative genes.[5] The organization of the cluster suggests that the genes for the biosynthesis of the salicylate and amino sugar building blocks are arranged in compact, prefabricated blocks.[6]
-
Homology to the Lincomycin Cluster : The ccb cluster shares significant homology with the lincomycin (lmb) BGC from Streptomyces lincolnensis.[7] There are 18 homologous genes shared between the two clusters, primarily responsible for the synthesis of the core lincosamide structure, including the amino sugar and the condensation reaction.[5] The protein products of these homologous genes exhibit identities ranging from 39% to 73%.[5]
-
This compound-Specific Genes : The unique structural features of this compound are conferred by a set of specific genes not found in the lincomycin cluster. These include five biosynthetic genes (ccb1-ccb5) and one putative resistance gene (ccr1).[5] The ccb1-ccb5 genes are primarily involved in the biosynthesis and attachment of the distinctive salicylate moiety.[5][6]
The Elucidated Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving the synthesis of two main precursors, their condensation, and subsequent modifications.
Precursor Biosynthesis
-
Amino Acid Unit : The pathway begins with the selection and activation of L-proline. This is controlled by the adenylation domain of the enzyme CcbC, which is strictly specific for L-proline, unlike its homolog LmbC in the lincomycin pathway that recognizes a propyl-proline derivative.[2][8]
-
Amino Sugar Unit (Thiooctose) : The formation of the eight-carbon thiooctose core, methyllincosamide (MTL), is a complex process involving several enzymes homologous to those in the lincomycin pathway.[7] This sub-pathway involves multiple enzymatic steps, including epimerizations at C4 and C6, and a 6,8-dehydration reaction, to convert GDP-D-erythro-α-D-gluco-octose into the final GDP-D-α-D-lincosamide intermediate.[7]
Core Assembly and Post-Condensation Modifications
The proline and thiooctose units are linked via an amide bond. This crucial condensation reaction is catalyzed by a unique system that combines features of nonribosomal peptide synthetase (NRPS) machinery with the metabolism of low-molecular-weight thiols like mycothiol (B1677580) and ergothioneine.[1][2] The condensation enzyme CcbD catalyzes the formation of this amide bond.[9]
Following condensation, a key branching point in lincosamide biosynthesis is governed by the pyridoxal-5′-phosphate (PLP)-dependent enzyme CcbF.[1][10] This enzyme processes a mycothiol-derived cysteine residue on the lincosamide intermediate, preparing the molecule for the final tailoring step.[1]
The Terminal Step: Salicylate Moiety Attachment
The final and defining step in this compound biosynthesis is the attachment of a salicylic (B10762653) acid moiety. This reaction is catalyzed by the cooperative action of two this compound-specific enzymes, Ccb2 and Ccb1.[1][4]
-
Activation by Ccb2 : Ccb2 is an acyl-CoA ligase. It first activates salicylic acid through adenylation (reaction with ATP to form salicylate-AMP). Subsequently, it transfers the activated salicylate to coenzyme A (CoA), forming salicyl-CoA.[1][4] Ccb2 is the primary gatekeeper, controlling which benzoic acid derivatives are selected for incorporation into the final molecule.[1]
-
Transfer by Ccb1 : Ccb1 is an acyltransferase belonging to the WS/DGAT family.[1][4] It recognizes the salicyl-CoA conjugate and catalyzes the transfer of the salicyl group to the desalicetin intermediate, forming the final this compound product.[1] Ccb1 contains the highly conserved HHxxxDG motif characteristic of this enzyme family.[1]
Diagram 1: Overall biosynthetic pathway of this compound.
Key Enzyme Characterization & Quantitative Analysis
The substrate flexibility of the enzymes in the this compound pathway, particularly the terminal enzymes Ccb1 and Ccb2, has been explored to facilitate combinatorial biosynthesis.
Table 1: Key Enzymes in the this compound Biosynthesis Pathway
| Gene | Protein | Putative Function | Homolog in Lincomycin Pathway |
| ccbC | CcbC | Adenylation domain, L-proline activation[2] | LmbC |
| ccbD | CcbD | Condensation enzyme, amide bond formation[9] | LmbD |
| ccbF | CcbF | PLP-dependent enzyme, post-condensation maturation[1][10] | LmbF |
| ccbZ | CcbZ | Amino sugar biosynthesis[3][7] | LmbN partim |
| ccbS | CcbS | Amino sugar biosynthesis, transaminase[7] | LmbS |
| ccbM | CcbM | Amino sugar biosynthesis, epimerase[7] | LmbM |
| ccbL | CcbL | Amino sugar biosynthesis, dehydratase[7] | LmbL |
| ccb2 | Ccb2 | Acyl-CoA ligase, salicylate activation[1][4] | None |
| ccb1 | Ccb1 | Acyltransferase, salicylate attachment[1][4] | None |
| ccb4 | Ccb4 | O-methyltransferase[5] | None |
Substrate Specificity of the Ccb1/Ccb2 System
The substrate scope of the Ccb1/Ccb2 enzymatic cascade was investigated through feeding studies with the this compound-producing strain S. caelestis and in vitro assays with purified recombinant enzymes.
Table 2: Incorporation of Benzoic Acid Derivatives in S. caelestis Feeding Studies[1]
| Fed Compound (Benzoic Acid Derivative) | Incorporation Observed |
| 3-Aminobenzoic acid | Yes |
| 4-Aminobenzoic acid | Yes |
| Benzoic acid | Yes |
| 3-Methylbenzoic acid | Yes |
| 4-Methylbenzoic acid | Yes |
| 3-Chlorobenzoic acid | Yes |
| 2,3-Dihydroxybenzoic acid | Yes |
| 2,5-Dihydroxybenzoic acid | Yes |
| 4-Amino-2-hydroxybenzoic acid | Yes |
Table 3: Substrate Activation by Recombinant Ccb2 Acyl-CoA Ligase[1]
| Tested Substrate | Activation by Ccb2 Detected |
| 26 tested benzoic acid derivatives (general) | Yes (for all 26) |
| Benzoic acid with additional carboxyl group | No |
| 3-Amino-5-hydroxybenzoic acid | No |
| 3,4-Diaminobenzoic acid | No |
| 3,4,5-Trimethoxybenzoic acid | No |
The results indicate that while Ccb2 can activate a wide range of benzoic acid derivatives, it has clear limitations, failing to process substrates with an additional carboxyl group or certain substitution patterns.[1] In contrast, the downstream acyltransferase Ccb1 appears to be more permissive, successfully transferring all substrates that were activated by Ccb2 to the desalicetin core.[1]
Experimental Methodologies
The elucidation of the final biosynthetic step relied on a combination of heterologous protein expression and in vitro biochemical assays.
Heterologous Expression and Purification of Ccb1 and Ccb2
-
Gene Cloning : The coding sequences for ccb1 (1314 bp) and ccb2 (1647 bp) are amplified from S. caelestis genomic DNA via PCR.
-
Vector Insertion : Genes are cloned into an E. coli expression vector (e.g., pET series) containing an N-terminal polyhistidine (His6) tag to facilitate purification.
-
Protein Expression : The resulting plasmids are transformed into an E. coli expression strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) followed by incubation at a lower temperature (e.g., 18°C) for 16-20 hours.
-
Cell Lysis : Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.
-
Purification : The His6-tagged proteins are purified from the soluble lysate fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. After washing, proteins are eluted with a high-imidazole buffer.
-
Verification : Protein purity and integrity are confirmed by SDS-PAGE analysis.
In Vitro Enzymatic Assay for Salicylate Attachment
The function of Ccb1 and Ccb2 is reconstituted in vitro to confirm their proposed roles in a two-step reaction.
-
Reaction Components (Step 1 - Ccb2) :
-
Purified Ccb2 enzyme (e.g., 2 µM)
-
Salicylic acid (or analog) (e.g., 1 mM)
-
ATP (e.g., 2 mM)
-
Coenzyme A (e.g., 1 mM)
-
MgCl2 (e.g., 5 mM)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
-
-
Reaction Components (Step 2 - Ccb1) :
-
Aliquots from the Ccb2 reaction containing the formed salicyl-CoA.
-
Purified Ccb1 enzyme (e.g., 2 µM).
-
Desalicetin substrate (e.g., 0.5 mM).
-
-
Protocol :
-
The Ccb2 reaction is initiated and incubated at 30°C for 1-2 hours to generate salicyl-CoA.
-
The Ccb1 enzyme and desalicetin are then added directly to the Ccb2 reaction mixture.
-
The combined reaction is incubated for an additional 2-4 hours at 30°C.
-
The reaction is quenched by adding an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Analysis :
Diagram 2: Experimental workflow for Ccb1/Ccb2 characterization.
Conclusion and Future Directions
The complete elucidation of the this compound biosynthetic pathway, particularly the discovery of the Ccb1/Ccb2 system for salicylate attachment, represents a significant advancement in our understanding of lincosamide biosynthesis. This knowledge provides a robust framework for future research and development. The relaxed substrate specificities of the biosynthetic enzymes, especially Ccb1 and Ccb2, offer a powerful toolkit for synthetic biology and combinatorial biosynthesis.[1][4] By combining enzymes from the this compound and lincomycin pathways or by feeding engineered precursor analogs, it is now feasible to generate large libraries of novel lincosamide antibiotics, paving the way for the development of next-generation therapeutics with enhanced potency and expanded spectrum of activity.[1]
References
- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Celesticetin's Surgical Strike on the Ribosome: A Technical Guide to its Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the ongoing battle against bacterial pathogens, understanding the precise mechanisms of antibiotic action is paramount for the development of new and effective therapeutics. This technical guide provides an in-depth analysis of the mechanism of action of celesticetin (B1194208), a lincosamide antibiotic, targeting the bacterial ribosome. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data, details experimental methodologies, and provides visual representations of the antibiotic's interaction with the ribosomal machinery.
Executive Summary
This compound, a member of the lincosamide class of antibiotics, is a potent inhibitor of bacterial protein synthesis. Its primary target is the 50S subunit of the bacterial ribosome, where it binds to the peptidyl transferase center (PTC). By occupying this critical site, this compound sterically hinders the proper positioning of aminoacyl-tRNAs, thereby preventing the formation of peptide bonds and ultimately halting protein elongation. This guide will dissect the molecular interactions governing this inhibition, outline the experimental evidence, and provide a framework for future research and drug development endeavors.
Mechanism of Action: A Molecular Perspective
This compound exerts its bacteriostatic effect by interfering with the fundamental process of translation. The core of its mechanism lies in its ability to bind to a highly conserved region of the 23S ribosomal RNA (rRNA) within the large ribosomal subunit.
Binding Site: Chemical footprinting studies have identified the binding site of this compound within domain V of the 23S rRNA. Specifically, the binding of this compound alters the chemical reactivity of nucleotides A2058, A2059, A2062, A2451, and G2505 (E. coli numbering)[1]. This region constitutes a critical part of the peptidyl transferase center, the catalytic heart of the ribosome responsible for peptide bond formation[2][3][4]. Structural studies of ribosomes in complex with other lincosamides, such as lincomycin (B1675468) and clindamycin, provide a high-resolution view of this binding pocket, which is directly adjacent to the A- and P-sites where tRNA molecules deliver amino acids[5][6][7].
Inhibition of Peptidyl Transferase Activity: By occupying this strategic position, this compound physically obstructs the accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) in the A-site of the PTC[8]. This steric hindrance prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the newly delivered amino acid on the A-site tRNA[9][10]. The result is a complete cessation of polypeptide chain elongation.
Resistance Mechanisms: A primary mechanism of resistance to lincosamides, including this compound, involves the methylation of the 23S rRNA at position A2058 by Erm methyltransferases[5]. This modification reduces the binding affinity of the antibiotic to its ribosomal target, thereby rendering the ribosome and the bacterium resistant to the drug's effects.
Quantitative Data
| Antibiotic Class | Antibiotic | Target | Method | IC50 | Organism | Reference |
| Lincosamide | Lincomycin | Protein Synthesis | In vitro transcription/translation | ~1 µM | E. coli | [5] |
| Lincosamide | Clindamycin | Protein Synthesis | In vitro transcription/translation | ~0.5 µM | E. coli | [5] |
| Oxazolidinone | Linezolid | Protein Synthesis | In vitro transcription/translation | ~5 µM | E. coli | [9] |
| Phenicol | Chloramphenicol | Protein Synthesis | In vitro transcription/translation | ~2 µM | E. coli | [9] |
Table 1: Comparative IC50 Values of Ribosome-Targeting Antibiotics. This table summarizes the half-maximal inhibitory concentrations (IC50) for various antibiotics that inhibit bacterial protein synthesis. The data is derived from in vitro transcription/translation assays using an E. coli cell-free system.
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Ribosome Purification
Objective: To isolate functional 70S ribosomes from bacterial cells for use in in vitro assays and structural studies.
Protocol:
-
Cell Culture and Harvest: Grow Escherichia coli (e.g., MRE600 strain) in a suitable rich medium to mid-log phase (OD600 ≈ 0.6-0.8). Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol) containing DNase I. Lyse the cells using a French press or sonication.
-
Clarification of Lysate: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
Ribosome Pelleting: Layer the supernatant onto a sucrose (B13894) cushion (e.g., 1.1 M sucrose in lysis buffer) and centrifuge at 100,000 x g for 18-24 hours at 4°C.
-
Ribosome Resuspension: Carefully discard the supernatant and gently rinse the ribosome pellet with a storage buffer (e.g., lysis buffer with 20% glycerol). Resuspend the pellet in a minimal volume of storage buffer.
-
Quantification and Storage: Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 23 pmol of 70S ribosomes). Aliquot and store the purified ribosomes at -80°C.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.
Protocol:
-
Reaction Setup: Assemble a coupled transcription-translation reaction using a commercially available E. coli S30 extract system or a PURE (Protein synthesis Using Recombinant Elements) system. The reaction should contain a DNA template encoding a reporter protein (e.g., firefly luciferase or green fluorescent protein).
-
Inhibitor Addition: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO or water). Add a fixed volume of each dilution to the IVTT reactions. Include a no-inhibitor control (solvent only).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
Signal Detection: Measure the reporter protein activity. For luciferase, add the appropriate substrate and measure luminescence using a luminometer. For GFP, measure fluorescence using a fluorometer.
-
Data Analysis: Plot the reporter signal as a function of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the reporter signal by 50%.
Chemical Footprinting
Objective: To identify the specific nucleotides in the 23S rRNA that interact with this compound.
Protocol:
-
Ribosome-Antibiotic Complex Formation: Incubate purified 70S ribosomes or 50S subunits with an excess of this compound at 37°C for 15-30 minutes to allow for binding.
-
Chemical Modification: Treat the ribosome-celesticetin complex and a control sample of ribosomes without the antibiotic with a chemical probing reagent such as dimethyl sulfate (B86663) (DMS), which modifies accessible adenine (B156593) and cytosine residues. The reaction is typically performed on ice for a short duration to limit modifications to one per RNA molecule.
-
RNA Extraction: Stop the modification reaction and extract the ribosomal RNA from both the treated and control samples using phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Primer Extension: Anneal a radiolabeled or fluorescently labeled DNA primer to a region downstream of the suspected binding site on the 23S rRNA. Use reverse transcriptase to synthesize a cDNA copy of the rRNA. The reverse transcriptase will stop at the site of a chemical modification.
-
Gel Electrophoresis and Analysis: Separate the cDNA products on a high-resolution denaturing polyacrylamide gel. Compare the pattern of reverse transcriptase stops between the this compound-treated and control samples. Nucleotides that are protected from modification by this compound binding will show a decrease in the intensity of the corresponding band, while nucleotides whose reactivity is enhanced will show an increase in band intensity. These changes pinpoint the interaction site of the antibiotic.
Visualizing the Mechanism
To provide a clear visual representation of this compound's mechanism of action, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
This compound is a potent inhibitor of bacterial protein synthesis that functions by binding to the peptidyl transferase center of the 50S ribosomal subunit and sterically hindering peptide bond formation. The detailed understanding of its mechanism of action, largely inferred from studies on other lincosamides, provides a solid foundation for the rational design of novel antibiotics.
Future research should focus on obtaining a high-resolution crystal or cryo-EM structure of this compound in complex with the bacterial ribosome. This would provide a definitive view of its specific interactions and could explain any subtle differences in activity compared to other lincosamides. Furthermore, detailed kinetic studies are needed to determine the binding and dissociation constants of this compound, which would provide a more precise quantitative measure of its potency. A deeper understanding of the structure-activity relationships within the lincosamide class will be instrumental in developing next-generation antibiotics that can overcome existing resistance mechanisms and address the growing threat of multidrug-resistant bacteria.
References
- 1. Binding sites of the antibiotics pactamycin and this compound on ribosomal RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidyl transferase center - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Efficacy of Celesticetin Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celesticetin (B1194208), a lincosamide antibiotic, exhibits significant biological activity against a range of Gram-positive bacteria. This technical guide delves into the core aspects of this compound's antibacterial action, including its mechanism of action, spectrum of activity, and the experimental methodologies used to characterize its efficacy. By inhibiting bacterial protein synthesis through a specific interaction with the 50S ribosomal subunit, this compound presents a valuable area of study in the ongoing search for effective antimicrobial agents. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks to support further research and development in this field.
Introduction
Lincosamides are a class of antibiotics characterized by their shared mechanism of inhibiting protein synthesis in bacteria.[1] this compound, a member of this class, is primarily active against Gram-positive bacteria.[1] Its mode of action involves binding to the 23S rRNA within the large 50S ribosomal subunit, which ultimately interferes with the peptidyltransferase reaction, a critical step in polypeptide chain elongation.[2] This targeted disruption of a fundamental cellular process underscores the antibiotic's potency. This guide aims to provide a detailed technical overview of this compound's biological activity, consolidating available quantitative data, outlining key experimental protocols, and visualizing the associated pathways and workflows.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[1] This process can be broken down into the following key steps:
-
Binding to the 50S Ribosomal Subunit: this compound specifically targets the 50S subunit of the bacterial ribosome.
-
Interaction with 23S rRNA: Within the 50S subunit, this compound binds to the 23S ribosomal RNA (rRNA).[2] Chemical footprinting studies have identified the specific nucleotides involved in this interaction.[2]
-
Interference with Peptidyltransferase Activity: The binding of this compound to the 23S rRNA obstructs the peptidyltransferase center, the enzymatic core of the ribosome responsible for forming peptide bonds between amino acids.[2]
-
Termination of Polypeptide Elongation: By inhibiting the peptidyltransferase reaction, this compound effectively halts the elongation of the growing polypeptide chain, leading to the cessation of protein synthesis.
This targeted action against the bacterial ribosome provides the basis for this compound's selective toxicity against prokaryotic cells.
Spectrum of Activity Against Gram-Positive Bacteria
While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of Gram-positive bacteria is limited in recent literature, the activity of its parent compound, lincomycin (B1675468), provides valuable insights. Lincosamides, as a class, are known for their efficacy against Gram-positive cocci.[3]
| Gram-Positive Bacterium | Lincosamide | Reported MIC Range (µg/mL) |
| Staphylococcus aureus | Lincomycin | 0.03 (IC50 in an S. aureus in vitro translation system)[4] |
| Streptococcus pneumoniae | Clindamycin (B1669177) | Generally susceptible, though resistance can occur.[2] |
| Enterococcus faecalis | Lincomycin, Clindamycin | Generally considered intrinsically resistant.[5][6] |
Note: The provided data for lincomycin and clindamycin offer a comparative reference for the expected activity of this compound. Further empirical testing is required to establish a comprehensive MIC profile for this compound against a broader range of clinical isolates.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various Gram-positive bacteria can be determined using standard laboratory methods such as broth microdilution or agar (B569324) dilution.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[7]
Protocol:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[7]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[8]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.
-
Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) is observed.[7]
Principle: In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism. The MIC is the lowest antibiotic concentration that prevents colonial growth.[2]
Protocol:
-
Prepare Antibiotic-Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing two-fold dilutions of this compound.
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each antibiotic-containing agar plate and a control plate (no antibiotic).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies.[2]
Ribosomal Footprinting
Chemical footprinting is a powerful technique to identify the binding site of a small molecule, such as an antibiotic, on a nucleic acid. Hydroxyl radical and dimethyl sulfate (B86663) (DMS) footprinting are commonly used methods.
Principle: Hydroxyl radicals cleave the backbone of RNA in a solvent-accessible manner. Regions of the RNA that are protected by a bound ligand (e.g., this compound) will show reduced cleavage, creating a "footprint."[9][10]
Protocol:
-
Complex Formation: Incubate purified bacterial ribosomes (or the 50S subunit) with this compound to allow for binding.
-
Hydroxyl Radical Generation: Generate hydroxyl radicals in the solution, typically using a Fenton-like reaction (e.g., Fe(II)-EDTA and hydrogen peroxide).[9]
-
RNA Extraction: Purify the rRNA from the treated ribosomes.
-
Primer Extension Analysis: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region of the 23S rRNA downstream of the expected binding site. Perform reverse transcription to generate cDNAs of varying lengths, corresponding to the sites of cleavage.
-
Gel Electrophoresis and Analysis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis. The protected regions will appear as gaps or areas of reduced band intensity in the lane corresponding to the this compound-treated sample compared to the untreated control.[9]
Principle: DMS methylates the N1 of adenine (B156593) and the N3 of cytosine in single-stranded RNA. Ligand binding can alter the accessibility of these bases to DMS, and these changes can be detected by primer extension.[11][12]
Protocol:
-
Complex Formation: Incubate ribosomes with this compound.
-
DMS Modification: Treat the ribosome-celesticetin complexes and control ribosomes with DMS.
-
RNA Extraction and Primer Extension: Follow the same procedure as for hydroxyl radical footprinting to analyze the sites of modification. Methylated bases will block the reverse transcriptase, resulting in truncated cDNA products.
-
Analysis: Compare the banding patterns of the this compound-treated and untreated samples to identify protected or enhanced methylation sites.[11][12]
References
- 1. Bacterial lifestyle shapes stringent response activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UpToDate 2018 [doctorabad.com]
- 3. LINCOMYCIN: A NEW ANTIBIOTIC ACTIVE AGAINST STAPHYLOCOCCI AND OTHER GRAM-POSITIVE COCCI: CLINICAL AND LABORATORY STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Resistance of Enterococcus Species Isolated from Produce - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Bacterial lifestyle shapes the regulation of stringent response activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Heterogeneity of Macrolide-Lincosamide-Streptogramin B Resistance Phenotypes in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Protein Synthesis Inhibition Using Celesticetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celesticetin (B1194208) is a lincosamide antibiotic that serves as a potent inhibitor of protein synthesis. It exerts its effect by binding to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This interaction obstructs the crucial step of peptide bond formation, thereby halting the elongation of polypeptide chains and ultimately inhibiting bacterial growth. These characteristics make this compound a valuable tool for studying the mechanisms of protein synthesis and for the development of novel antimicrobial agents.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate protein synthesis inhibition in various research settings.
Mechanism of Action
This compound, like other lincosamide antibiotics, targets the bacterial ribosome, a key component of the protein synthesis machinery. Its specific binding site is within the 23S rRNA of the large 50S ribosomal subunit, at or near the peptidyl transferase center (PTC). The PTC is responsible for catalyzing the formation of peptide bonds between amino acids. By binding to this critical site, this compound interferes with the accommodation of aminoacyl-tRNAs at the A-site and P-site, effectively stalling the process of translation elongation.
Figure 1. Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function. While specific IC50 values for this compound can vary depending on the experimental system (e.g., cell-free translation assay, specific bacterial strain, or cell line), a reported minimal inhibition concentration (MIC) provides a useful reference point.
| Parameter | Value | Organism/System | Reference |
| Minimal Inhibitory Concentration (MIC) | 1600 nM | in vitro bioassay | [1] |
Experimental Protocols
Here, we provide detailed protocols for assessing the protein synthesis inhibitory activity of this compound using both in vitro and cell-based assays.
In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system. A common method involves the use of a luciferase reporter mRNA, where the amount of light produced is proportional to the amount of protein synthesized.
Materials:
-
Rabbit Reticulocyte Lysate Kit (commercially available)
-
Luciferase reporter mRNA
-
This compound stock solution (in DMSO or water)
-
Puromycin (B1679871) (positive control)
-
Nuclease-free water
-
Luminometer
-
96-well white, flat-bottom plates
Procedure:
-
Preparation of Reagents:
-
Thaw all kit components on ice.
-
Prepare a serial dilution of this compound in nuclease-free water or the appropriate buffer. A suggested starting range is 10 nM to 100 µM.
-
Prepare a working solution of puromycin (e.g., 1 mM) as a positive control for complete inhibition.
-
-
Assay Setup:
-
On ice, prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, amino acid mixture (minus methionine if using ³⁵S-methionine for radioactive detection), and the luciferase reporter mRNA, according to the manufacturer's instructions.
-
In a 96-well plate, add 2 µL of each this compound dilution, puromycin, or nuclease-free water (negative control) to triplicate wells.
-
Add 18 µL of the master mix to each well for a final reaction volume of 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at 30°C for 90 minutes.
-
-
Luminescence Detection:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 20 µL of the Luciferase Assay Reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the average luminescence for each condition.
-
Normalize the data to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
-
References
Application Notes and Protocols for Celesticetin in In Vitro Translation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celesticetin (B1194208) is a lincosamide antibiotic that serves as a potent inhibitor of protein synthesis in prokaryotes. Its specific mode of action makes it a valuable tool for studying the mechanisms of translation and for the development of novel antimicrobial agents. This compound targets the 50S ribosomal subunit, binding to the peptidyl transferase center (PTC). This interaction interferes with the crucial step of peptide bond formation, ultimately leading to the cessation of protein elongation. A key characteristic of lincosamides, including this compound, is their ability to stimulate the dissociation of peptidyl-tRNA from the ribosome[1][2][3]. These application notes provide a detailed protocol for utilizing this compound in in vitro translation assays to study its inhibitory effects.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the A-site of the peptidyl transferase center on the 50S ribosomal subunit[4][5]. This binding sterically hinders the proper positioning of the aminoacyl-tRNA, thereby preventing peptide bond formation[5]. Furthermore, the presence of this compound in the ribosome can lead to the premature dissociation of the nascent polypeptide chain attached to tRNA (peptidyl-tRNA)[1][2]. This abortive event halts the translation process and prevents the synthesis of functional proteins.
dot
Caption: Mechanism of this compound action on the ribosome.
Quantitative Data: Inhibitory Concentrations
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a translation inhibitor. While specific IC50 values for this compound in commercially available in vitro translation systems are not widely reported, data from closely related lincosamides such as clindamycin (B1669177) can provide a valuable reference point for designing experiments. The IC50 of an inhibitor can vary depending on the specific in vitro translation system used (e.g., E. coli S30 extract, rabbit reticulocyte lysate) and the experimental conditions.
| Compound | Organism/System | Assay Type | IC50 | Reference |
| Clindamycin | Toxoplasma gondii (intracellular) | Proliferation Assay | 32.50 ± 1.30 µg/mL | [6] |
| Clindamycin | Toxoplasma gondii (intracellular, long exposure) | Proliferation Assay | 10 ng/mL | [5] |
| Novel Inhibitor (T6102) | E. coli cell-free | Luciferase Activity | 453.7 ± 39.3 µM | [7] |
| GE81112 | E. coli cell-free | Luciferase Synthesis | 0.8 µM | [8] |
Note: The provided IC50 values are for context and may not be directly comparable due to different experimental setups. It is highly recommended to perform a dose-response experiment to determine the precise IC50 of this compound under your specific assay conditions.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Prokaryotic In Vitro Translation System
This protocol outlines a method to determine the dose-response curve and IC50 value of this compound using a commercially available E. coli-based cell-free protein synthesis system and a reporter protein like luciferase or a fluorescent protein.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
E. coli S30 extract-based in vitro translation kit (e.g., NEBExpress® Cell-free E. coli Protein Synthesis System, PURExpress® In Vitro Protein Synthesis Kit)
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase, Renilla luciferase, or GFP) under the control of a T7 promoter
-
Nuclease-free water
-
Appropriate buffers and reagents for the chosen reporter assay (e.g., luciferase assay substrate)
-
Microplate reader for luminescence or fluorescence detection
-
96-well plates (black or white, depending on the assay)
Experimental Workflow:
dot
Caption: Workflow for IC50 determination of this compound.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in nuclease-free water or the reaction buffer provided with the kit. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO or water without this compound).
-
Prepare Master Mix: On ice, prepare a master mix containing all the components of the in vitro translation reaction except for the DNA template and this compound, according to the manufacturer's instructions.
-
Set Up Reactions: In a 96-well plate, add the appropriate volume of each this compound dilution or vehicle control to triplicate wells.
-
Initiate Translation: Add the master mix to each well, followed by the plasmid DNA template. The final reaction volume is typically 10-50 µL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or as recommended by the kit manufacturer.
-
Signal Detection: After incubation, allow the plate to cool to room temperature. Measure the reporter signal (luminescence or fluorescence) using a microplate reader according to the reporter assay protocol.
-
Data Analysis:
-
Subtract the background signal (a reaction with no DNA template).
-
Normalize the data by setting the average signal from the vehicle control wells to 100% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Protocol 2: Ribosome Footprinting to Map this compound's Binding Site
This advanced protocol can be used to confirm the binding site of this compound on the ribosome by identifying the specific rRNA nucleotides protected from chemical modification upon drug binding.
Materials:
-
Purified 70S ribosomes from E. coli
-
This compound
-
Chemical probing reagents (e.g., dimethyl sulfate (B86663) - DMS)
-
Primers for reverse transcription that are complementary to regions downstream of the peptidyl transferase center in the 23S rRNA
-
Reverse transcriptase
-
dNTPs and ddNTPs for sequencing ladder
-
Urea-polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Ribosome-Drug Incubation: Incubate purified 70S ribosomes with and without this compound at an appropriate concentration (e.g., 10-100 µM) in a suitable binding buffer.
-
Chemical Modification: Treat the ribosome-drug complexes and control ribosomes with a chemical probing agent like DMS, which modifies accessible adenine (B156593) and cytosine residues.
-
RNA Extraction: Extract the ribosomal RNA from the treated samples.
-
Primer Extension: Use a radiolabeled primer that binds downstream of the PTC in the 23S rRNA to perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing urea-polyacrylamide gel alongside a sequencing ladder generated with the same primer.
-
Analysis: Compare the footprinting patterns of the this compound-treated and untreated samples. Regions where this compound is bound will show protection from chemical modification, resulting in the absence of corresponding bands on the gel. This "footprint" reveals the binding site of the antibiotic.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal in control wells | Inactive in vitro translation system | Use a fresh kit or new reagents. Ensure proper storage conditions. |
| Degraded DNA template | Use high-quality, nuclease-free plasmid DNA. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and be careful with small volumes. Prepare a master mix to reduce variability. |
| Incomplete mixing | Gently mix the reaction components thoroughly before incubation. | |
| No inhibition observed at high this compound concentrations | Inactive this compound | Prepare a fresh stock solution of this compound. |
| Insufficient concentration | Extend the concentration range of this compound tested. | |
| This compound is not effective in the chosen system | Consider using a different in vitro translation system (e.g., prokaryotic vs. eukaryotic). |
Conclusion
This compound is a powerful tool for investigating the mechanisms of bacterial protein synthesis. The protocols provided here offer a framework for determining its inhibitory potency and for characterizing its interaction with the ribosome. By carefully designing and executing these experiments, researchers can gain valuable insights into the function of the peptidyl transferase center and explore the potential of lincosamide antibiotics in drug development.
References
- 1. The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lincosamide antibiotics stimulate dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lincosamide antibiotics stimulate dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of clindamycin on intracellular replication, protein synthesis, and infectivity of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Application of Celesticetin in Ribosome Profiling Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome profiling, or Ribo-Seq, is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments. This method allows for the precise determination of ribosome positions on transcripts, offering insights into protein synthesis, translation initiation sites, elongation rates, and translational control. The choice of translation inhibitor is critical for capturing specific moments in the translation cycle. While inhibitors like cycloheximide (B1669411), harringtonine, and lactimidomycin (B1249191) are commonly used to study elongation and initiation, the lincosamide antibiotic celesticetin (B1194208) offers a unique opportunity to investigate the dynamics of the peptidyl transferase center (PTC) and the elongation phase of translation. This document provides detailed application notes and protocols for the proposed use of this compound in ribosome profiling experiments.
Mechanism of Action of this compound
This compound is a lincosamide antibiotic produced by Streptomyces caelestis. It exerts its inhibitory effect on protein synthesis by binding to the A-site of the peptidyl transferase center (PTC) within the large (50S/60S) ribosomal subunit.[1] Specifically, it interacts with the central loop of domain V of the 23S rRNA.[1] This binding interferes with the accommodation of the aminoacyl-tRNA into the A-site, thereby inhibiting the peptidyl transferase reaction and stalling the ribosome during the elongation phase of translation.
The resistance mechanism employed by Streptomyces caelestis involves a specific methylase that modifies adenine (B156593) at position 2058 (A2058) in the 23S rRNA to N6-monomethyladenine.[2][3] This modification prevents this compound from binding effectively to the ribosome, highlighting the specificity of its interaction with the PTC.
Application in Ribosome Profiling
The use of this compound in ribosome profiling can provide valuable insights into several aspects of translation:
-
Studying Elongation Dynamics: By arresting ribosomes at the point of peptide bond formation, this compound can be used to study the kinetics of elongation and identify sites of ribosomal pausing that are specific to PTC activity.
-
Investigating the Peptidyl Transferase Center: As a direct inhibitor of the PTC, this compound can be a tool to probe the structure and function of this critical ribosomal center.
-
Context-Dependent Translation Inhibition: Similar to other PTC-targeting antibiotics, the inhibitory effect of this compound may be context-dependent, influenced by the specific amino acid in the nascent peptide chain or the incoming aminoacyl-tRNA.[4] Ribosome profiling with this compound could reveal these sequence-specific sensitivities.
-
Comparison with other Elongation Inhibitors: Comparing ribosome footprints generated with this compound to those obtained with other elongation inhibitors like cycloheximide or anisomycin (B549157) can help dissect the different conformational states of the elongating ribosome.
Quantitative Data
The following tables summarize key quantitative data for this compound and provide a comparison with other commonly used translation inhibitors in ribosome profiling.
Table 1: Inhibitory Concentration of this compound
| Parameter | Value | Organism/System | Reference |
| Minimal Inhibitory Concentration (MIC) | 1600 nM | Liquid Media | [5] |
Table 2: Comparison of Translation Inhibitors for Ribosome Profiling
| Inhibitor | Target | Stage of Translation | Typical Working Concentration (in cell culture) | Expected Ribosome Footprint |
| This compound | Peptidyl Transferase Center (PTC) on 23S rRNA | Elongation | 1-10 µM (estimated based on MIC) | Accumulation at the A-site of the PTC |
| Cycloheximide | E-site of the 80S ribosome | Elongation (translocation) | 100 µg/mL | Stalled ribosomes post-translocation |
| Harringtonine | 60S ribosomal subunit | Initiation | 2 µg/mL | Accumulation at translation start sites |
| Lactimidomycin | E-site of the 80S ribosome | Initiation | 50 µM | Accumulation at translation start sites |
| Anisomycin | Peptidyl Transferase Center (PTC) | Elongation | 40 µM | Stalled ribosomes pre-translocation |
Experimental Protocols
The following are proposed protocols for the application of this compound in ribosome profiling experiments, based on standard methodologies and the known mechanism of action of the antibiotic.
Protocol 1: Ribosome Profiling with this compound to Capture Elongating Ribosomes
This protocol is designed to enrich for ribosome-protected fragments (RPFs) from ribosomes stalled by this compound during elongation.
Materials:
-
Cell culture of interest
-
This compound solution (in a suitable solvent like DMSO or water)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide - optional, for initial lysis stabilization)
-
RNase I
-
Sucrose (B13894) density gradient solutions
-
RNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to the desired confluency.
-
Treat cells with a pre-determined optimal concentration of this compound (e.g., titration around the MIC, 1-10 µM) for a short period (e.g., 5-15 minutes) to arrest elongating ribosomes.
-
-
Cell Lysis:
-
Harvest cells rapidly and lyse them in ice-cold lysis buffer. The inclusion of cycloheximide in the lysis buffer is a common practice to prevent ribosome run-off during sample preparation, though its necessity should be evaluated for specific experimental goals.
-
-
Nuclease Footprinting:
-
Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. The amount of RNase I and digestion time should be optimized for the specific cell type.
-
-
Ribosome Monosome Isolation:
-
Layer the nuclease-treated lysate onto a sucrose density gradient (e.g., 10-50%) and centrifuge to separate monosomes from polysomes, ribosomal subunits, and other cellular components.
-
Fractionate the gradient and collect the monosome peak.
-
-
RNA Extraction:
-
Extract the RNA from the collected monosome fractions. This will contain the ribosome-protected mRNA fragments (RPFs).
-
-
Library Preparation and Sequencing:
-
Perform size selection of the RPFs (typically 28-32 nucleotides).
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA fragments to cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
Analyze the distribution of ribosome footprints to identify regions of translational pausing and to study the dynamics of elongation.
-
Protocol 2: In Vitro Translation Assay to Determine this compound IC50
This protocol can be used to determine the 50% inhibitory concentration (IC50) of this compound in a cell-free translation system.
Materials:
-
In vitro translation kit (e.g., rabbit reticulocyte lysate or HeLa cell extract-based system)
-
Reporter mRNA (e.g., encoding Luciferase or another easily quantifiable protein)
-
This compound stock solution
-
Amino acid mixture (containing a radiolabeled amino acid if using that detection method)
-
Detection reagents (e.g., Luciferase assay substrate or reagents for scintillation counting)
Procedure:
-
Prepare a dilution series of this compound.
-
Set up the in vitro translation reactions according to the manufacturer's instructions, including the reporter mRNA and the amino acid mixture.
-
Add the different concentrations of this compound to the reactions. Include a no-drug control and a control with a known translation inhibitor.
-
Incubate the reactions at the recommended temperature and for the recommended time to allow for protein synthesis.
-
Quantify the amount of newly synthesized protein using the appropriate detection method (e.g., luminescence for luciferase, scintillation counting for radiolabeled proteins).
-
Plot the protein synthesis levels against the concentration of this compound and determine the IC50 value.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in ribosome profiling.
Caption: Mechanism of action of this compound at the ribosomal A-site.
Caption: Proposed workflow for ribosome profiling using this compound.
Conclusion
This compound presents a valuable, albeit currently underutilized, tool for ribosome profiling experiments. Its specific mechanism of inhibiting the peptidyl transferase center offers a unique perspective on translation elongation. The proposed protocols and application notes provide a framework for researchers to begin exploring the use of this compound to gain deeper insights into the complexities of protein synthesis. Further optimization and characterization of this compound's effects in ribosome profiling are warranted and will undoubtedly contribute to a more comprehensive understanding of translational regulation.
References
- 1. Binding sites of the antibiotics pactamycin and this compound on ribosomal RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of this compound, and characterization of the resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of this compound, and characterization of the resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Ribosome Stalling with Celesticetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celesticetin (B1194208) is a lincosamide antibiotic that inhibits protein synthesis in bacteria by targeting the large ribosomal subunit. Its specific mechanism of action, binding to the peptidyl transferase center (PTC), makes it a valuable tool for studying the dynamics of translation and the cellular responses to ribosome stalling.[1][2] Ribosome stalling, the pausing or arrest of the ribosome during translation, is a critical regulatory step in gene expression and a key cellular event that triggers quality control pathways. Intentionally inducing ribosome stalling with agents like this compound allows for the detailed investigation of these processes.
These application notes provide detailed protocols for utilizing this compound to induce ribosome stalling for downstream analysis, particularly for ribosome profiling and in vitro translation assays.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the 50S ribosomal subunit in prokaryotes. Specifically, chemical footprinting has shown that this compound interacts with nucleotides in domain V of the 23S rRNA, including A2058, A2059, A2062, A2451, and G2505.[1] This region constitutes the peptidyl transferase center, the catalytic core of the ribosome responsible for peptide bond formation. By binding to the PTC, this compound sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the peptidyl transfer reaction and stalling the ribosome.
Quantitative Data
Quantitative data for this compound's activity is primarily available for bacteria. The following table summarizes its minimal inhibitory concentration (MIC) and provides context by comparing it with the IC50 values of other common protein synthesis inhibitors.
| Antibiotic | Class | Target Organism/System | Potency | Reference |
| This compound | Lincosamide | Bacteria (in liquid media) | MIC: 1600 nM | [3] |
| Compound BT06D07 | - | P. aeruginosa (in vitro) | IC50: 23.4 µM | [4] |
| Compound BT08F11 | - | P. aeruginosa (in vitro) | IC50: 29.1 µM | [4] |
| Actinomycin D | Polypeptide | HepG2 cells | IC50: 39 nM | [5] |
| Cycloheximide | Glutarimide | HepG2 cells | IC50: 6600 nM | [5] |
| Emetine | Alkaloid | HepG2 cells | IC50: 2200 nM | [5] |
| Puromycin (B1679871) | Aminonucleoside | HepG2 cells | IC50: 1600 nM | [5] |
Experimental Protocols
Protocol 1: Inducing Ribosome Stalling in Bacterial Cultures for Ribosome Profiling
This protocol is adapted from standard ribosome profiling procedures, with the incorporation of this compound to arrest translation.
Materials:
-
Bacterial culture (e.g., E. coli, B. subtilis)
-
This compound
-
Lysis Buffer (20 mM Tris-HCl pH 8.0, 10 mM MgCl2, 100 mM NH4Cl, 100 µg/mL chloramphenicol (B1208) - optional, for initial harvest)
-
Nuclease (e.g., RNase I)
-
Sucrose (B13894) cushions/gradients
-
Standard reagents for RNA purification, library preparation, and sequencing.
Procedure:
-
Culture Growth: Grow a bacterial culture to mid-log phase (e.g., OD600 of 0.4-0.6).
-
This compound Treatment: Add this compound to the culture at a final concentration of 10-100 µM. The optimal concentration may need to be determined empirically, but a starting point of 50 µM is recommended based on typical concentrations for other ribosome-targeting antibiotics used in these assays. Incubate for a short period (e.g., 2-5 minutes) to allow for ribosome stalling.
-
Harvesting: Rapidly harvest the cells by filtration or centrifugation. If using centrifugation, pre-chill the centrifuge and use a short spin time to minimize changes in translation.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells using an appropriate method (e.g., sonication, bead beating, or French press).
-
Nuclease Footprinting: Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes. The amount of nuclease and incubation time should be optimized to ensure complete digestion of unprotected RNA while preserving the ribosome-mRNA complexes.
-
Ribosome Recovery: Isolate the monosomes by layering the nuclease-treated lysate onto a sucrose cushion and centrifuging at high speed.
-
RNA Extraction and Library Preparation: Extract the ribosome-protected RNA fragments (footprints). These fragments are then converted into a cDNA library for deep sequencing.
-
Sequencing and Data Analysis: Sequence the library and align the reads to the transcriptome to map the positions of the stalled ribosomes.
Protocol 2: In Vitro Translation (IVT) Assay to Measure this compound-Induced Stalling
This protocol utilizes a commercial in vitro translation kit and puromycin to quantify ribosome stalling.[6] Actively translating ribosomes will incorporate puromycin, leading to premature termination and dissociation from the mRNA. Stalled ribosomes will not incorporate puromycin and will remain associated with the mRNA.
Materials:
-
In vitro translation kit (e.g., rabbit reticulocyte lysate or a reconstituted system)[7][8]
-
Capped and polyadenylated reporter mRNA (e.g., encoding a luciferase or fluorescent protein)
-
This compound
-
Puromycin
-
Sucrose cushion buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 M sucrose)
-
Reagents for RT-qPCR
Procedure:
-
IVT Reaction Setup: Set up the IVT reactions according to the manufacturer's instructions. Include the reporter mRNA and amino acids.
-
Induce Stalling: Add this compound to the experimental reactions at a range of concentrations (e.g., 1 µM to 100 µM). Include a no-celesticetin control. Incubate for a time sufficient for translation to initiate and elongate (e.g., 15-30 minutes).
-
Puromycin Treatment: Add puromycin to a final concentration of 1 mM to all reactions (except for a negative control to measure baseline ribosome association). Incubate for a further 5-10 minutes.
-
Isolate Ribosome-mRNA Complexes: Layer the reactions onto a pre-chilled sucrose cushion. Centrifuge at high speed to pellet the ribosomes and associated mRNA.
-
RNA Extraction: Carefully remove the supernatant and extract the RNA from the pellet.
-
RT-qPCR Analysis: Perform RT-qPCR on the extracted RNA to quantify the amount of reporter mRNA that remained associated with the stalled ribosomes. An increase in ribosome-bound mRNA in the presence of this compound indicates stalling.
Cellular Responses to Ribosome Stalling
Ribosome stalling triggers a cascade of cellular quality control mechanisms, collectively known as Ribosome-associated Quality Control (RQC).[9] While specific pathways activated by this compound have not been detailed, the general response to a stalled ribosome is well-characterized. Upon stalling, the ribosome is recognized by sensor proteins. This can lead to the splitting of the ribosomal subunits, degradation of the problematic mRNA (No-Go Decay), and ubiquitination and subsequent degradation of the nascent polypeptide chain.
Concluding Remarks
This compound is a potent inhibitor of bacterial protein synthesis that can be employed as a valuable research tool to study translation. By inducing ribosome stalling at the peptidyl transferase center, it allows for the capture of snapshots of the translatome using techniques like ribosome profiling. The provided protocols offer a starting point for researchers to utilize this compound in their studies of ribosome dynamics and cellular quality control mechanisms. Optimization of concentrations and incubation times for specific experimental systems is recommended to achieve robust and reproducible results.
References
- 1. Binding sites of the antibiotics pactamycin and this compound on ribosomal RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemistry of Peptidyltransferase Center-Targeted Antibiotics: Enzymatic Resistance and Approaches to Countering Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Analysis of Stalled Ribosomes Using Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting and Rescuing Stalled Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Celesticetin: A Versatile Tool for Probing Bacterial Protein Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Celesticetin (B1194208), a lincosamide antibiotic, serves as a powerful molecular probe for investigating the intricacies of bacterial protein synthesis. By specifically targeting the bacterial ribosome, this compound offers a valuable tool for a range of applications in molecular biology, from dissecting the mechanism of translation to screening for novel antibacterial agents. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in key molecular biology assays.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, in close proximity to the peptidyl transferase center (PTC), the enzymatic heart of the ribosome responsible for peptide bond formation.[1] Chemical footprinting studies on Escherichia coli ribosomes have revealed that this compound alters the chemical reactivity of five specific residues within the central loop of domain V of the 23S rRNA: A-2058, A-2059, A-2062, A-2451, and G-2505.[2] This region is critically involved in peptidyltransferase activity, and by binding here, this compound interferes with the proper positioning of tRNA molecules, thereby stalling peptide chain elongation.[2][3]
Quantitative Data Summary
The antibacterial efficacy of this compound and related compounds can be quantified to compare their potency. The minimal inhibitory concentration (MIC) is a key parameter representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Organism | Minimal Inhibitory Concentration (MIC) (nM) |
| This compound | Kocuria rhizophila | 1600 |
| Lincomycin | Kocuria rhizophila | 400 |
| CELIN (hybrid) | Kocuria rhizophila | 100 |
| ODCELIN (hybrid) | Kocuria rhizophila | 100 |
Table 1: Comparative minimal inhibitory concentrations of lincosamide antibiotics against Kocuria rhizophila.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound to study bacterial protein synthesis.
Protocol 1: In Vitro Translation Assay
This assay measures the ability of a cell-free extract to synthesize a protein from an mRNA template and is a direct method to assess the inhibitory effect of compounds like this compound on protein synthesis.
Objective: To determine the IC50 value of this compound for the inhibition of bacterial protein synthesis.
Materials:
-
S30 cell-free extract from E. coli
-
mRNA template (e.g., luciferase mRNA)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound
-
Nuclease-free water
-
Luminometer or scintillation counter (depending on detection method)
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the S30 extract, amino acid mixture, and energy source.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control. It is advisable to start with concentrations around the known MIC value (e.g., from 10 nM to 10 µM).
-
Initiation of Translation: Add the mRNA template to each reaction to initiate protein synthesis.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Detection: Quantify the amount of newly synthesized protein. For luciferase mRNA, this can be done by adding luciferin (B1168401) and measuring the resulting luminescence. For radiolabeled amino acids, the protein can be precipitated and quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that inhibits protein synthesis by 50%.
Protocol 2: Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful technique that provides a snapshot of all the ribosome positions on mRNA in a cell at a specific moment. Using this compound in this context can reveal the precise sites of ribosome stalling caused by the antibiotic.
Objective: To map the genome-wide stalling of ribosomes in bacteria upon treatment with this compound.
Materials:
-
Bacterial culture (e.g., E. coli)
-
This compound
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradient ultracentrifugation equipment
-
RNA sequencing library preparation kit
-
Next-generation sequencer
Procedure:
-
Cell Treatment: Grow a bacterial culture to mid-log phase and treat with a specific concentration of this compound (e.g., at or slightly above the MIC) for a short period (e.g., 5-15 minutes). An untreated culture should be used as a control.
-
Cell Lysis: Rapidly harvest and lyse the cells in a buffer that preserves ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the lysate with RNase I to digest any mRNA not protected by ribosomes.
-
Monosome Isolation: Isolate the monosomes (single ribosomes bound to mRNA fragments) by sucrose gradient ultracentrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.
-
Library Preparation and Sequencing: Prepare a cDNA library from the extracted footprints and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to map the positions of the stalled ribosomes. Analyze the data to identify specific codons or sequences where ribosomes accumulate in the presence of this compound.
Protocol 3: Bacterial Cell Viability Assay
This assay determines the effect of an antimicrobial agent on the viability of a bacterial population. It is used to determine the MIC of this compound.
Objective: To determine the minimal inhibitory concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Mueller-Hinton broth)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Resazurin (B115843) or similar viability indicator (optional)
Procedure:
-
Serial Dilutions: Prepare a series of two-fold dilutions of this compound in the growth medium in a 96-well plate.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the bacterial strain. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Growth Assessment: Determine bacterial growth by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
(Optional) Viability Staining: Add a viability indicator like resazurin to the wells and incubate for a further 1-4 hours. A color change indicates metabolically active (viable) cells.
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Workflow for an in vitro translation assay to determine IC50.
Caption: Experimental workflow for ribosome profiling with this compound.
References
Application Notes and Protocols: Preparation and Use of Celesticetin Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celesticetin (B1194208) is a lincosamide antibiotic that inhibits protein synthesis in bacteria by targeting the 50S ribosomal subunit. Its potential applications in cell culture experiments, particularly in studies involving prokaryotic models or as a selection agent, necessitate standardized protocols for the preparation and application of stock solutions. These application notes provide a comprehensive guide to preparing this compound stock solutions, determining optimal working concentrations, and assessing its cytotoxic effects on mammalian cell lines.
Physicochemical Properties of this compound
| Property | Data |
| Molecular Formula | C₂₄H₃₆N₂O₉S |
| Molecular Weight | 532.6 g/mol |
| Appearance | White to off-white powder |
| Solubility | Expected to be soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[1] Solubility in water is likely limited. Researchers should determine solubility for their specific lots of this compound. |
| Storage of Powder | Store at -20°C, desiccated and protected from light. |
| Mechanism of Action | Inhibits protein synthesis by binding to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and inhibiting the translocation of tRNA.[2][3] |
Preparation of this compound Stock Solutions
The preparation of a stable and sterile stock solution is critical for obtaining reproducible results in cell culture experiments. Due to the lack of specific solubility data, it is recommended to perform small-scale solubility tests before preparing a large batch of stock solution.
3.1. Recommended Solvents
Based on the general properties of similar antibiotics, the following solvents are recommended for preparing this compound stock solutions:
-
Dimethyl Sulfoxide (DMSO): A common solvent for water-insoluble compounds in cell culture applications.[1]
-
Ethanol: Another suitable solvent for many organic molecules.
3.2. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general guideline. The final concentration may need to be adjusted based on the determined solubility of the specific this compound batch.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, if sterility is a concern and the solvent is not anhydrous)
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution in 1 mL of DMSO:
-
Amount (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 532.6 g/mol * (1000 mg / 1 g) = 5.326 mg
-
-
Dissolving: Add the weighed this compound powder to a sterile conical tube. Add the calculated volume of sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but monitor for any signs of degradation.
-
Sterilization (Optional): If the DMSO is not certified sterile or if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO. Note that DMSO can be difficult to filter-sterilize.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the name of the compound, concentration, solvent, date of preparation, and storage temperature.
-
Storage: Store the stock solution aliquots at -20°C, protected from light.[5]
3.3. Stability of Stock Solutions
The stability of this compound in solution has not been extensively reported. It is recommended to prepare fresh stock solutions regularly and to monitor for any precipitation upon thawing. As a general practice for antibiotic stock solutions, it is advisable to use them within 3-6 months of preparation when stored at -20°C.
Experimental Protocols
4.1. Determination of Optimal Working Concentration using a Cytotoxicity Assay (MTT Assay)
It is crucial to determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental duration. A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical starting range might be from 0.1 µM to 100 µM.
-
Incubation: Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
4.2. Data Presentation: Example Cytotoxicity Data
The following table is a template for presenting cytotoxicity data. Researchers should populate this with their experimental results.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 24 | TBD |
| HeLa | 48 | TBD |
| A549 | 24 | TBD |
| A549 | 48 | TBD |
| HEK293 | 24 | TBD |
| HEK293 | 48 | TBD |
| TBD: To be determined by the researcher. |
Visualizations
5.1. Experimental Workflow for Stock Solution Preparation and Use
Caption: Workflow for preparing and using this compound stock solutions.
5.2. Mechanism of Action: Inhibition of Protein Synthesis
Caption: this compound inhibits protein synthesis at the 50S ribosomal subunit.
References
- 1. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmb-journal.com [nmb-journal.com]
- 3. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro investigation on the physicochemical properties of different quercetin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Celesticetin in Combinatorial Biosynthesis of Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging the celesticetin (B1194208) biosynthetic pathway in the combinatorial biosynthesis of novel lincosamide antibiotics. The methodologies outlined herein are based on established research demonstrating the flexibility of key enzymes in the this compound and lincomycin (B1675468) biosynthetic pathways to generate a diverse library of new antibiotic candidates.
Introduction to Lincosamide Combinatorial Biosynthesis
Lincosamide antibiotics, such as the clinically important lincomycin and its semi-synthetic derivative clindamycin, are potent inhibitors of bacterial protein synthesis.[1][2][3] The biosynthesis of these complex molecules involves a series of enzymatic reactions that assemble an amino acid and an amino sugar moiety.[3][4] this compound, another naturally occurring lincosamide, shares a common biosynthetic origin with lincomycin but differs in its appended moieties, notably the presence of a salicylate (B1505791) group.[4][5]
Recent advances in understanding the biosynthetic gene clusters of lincomycin (lmb) and this compound (ccb) have revealed the remarkable substrate promiscuity of several key enzymes.[5][6] This enzymatic flexibility provides a powerful platform for combinatorial biosynthesis, a strategy that involves mixing and matching biosynthetic genes and feeding unnatural precursors to generate novel chemical entities with potentially enhanced pharmacological properties.[7][8] This approach has been successfully employed to create a library of over 150 novel lincosamide derivatives by combining elements from the lincomycin and this compound pathways.[1][5]
This guide focuses on the practical application of these principles, providing protocols for precursor-directed biosynthesis and in vitro combinatorial synthesis to generate novel this compound analogs.
Key Enzymes in this compound Combinatorial Biosynthesis
The generation of novel lincosamides through combinatorial biosynthesis hinges on the relaxed substrate specificity of several key enzymes from the this compound and lincomycin pathways.
-
Ccb2 (Acyl-CoA Ligase): This enzyme is responsible for the activation of salicylic (B10762653) acid by adenylation in the final step of this compound biosynthesis.[1][5] Ccb2 exhibits broad substrate specificity and can activate a variety of benzoic acid derivatives.[1]
-
Ccb1 (Acyltransferase): Ccb1 transfers the activated acyl-CoA conjugate to the desalicetin core.[1][5] It belongs to the WS/DGAT protein family and, unusually for this family, is involved in secondary metabolite biosynthesis, showing specificity for benzoyl derivative-CoA conjugates.[1][5]
-
CcbF and LmbF (PLP-dependent enzymes): These homologous enzymes catalyze a key branching point in the lincosamide pathways.[2][9] LmbF catalyzes a β-elimination to form a sulfhydryl group, while CcbF catalyzes a decarboxylation-coupled oxidative deamination.[1][2][9] Their differing catalytic activities contribute to the structural diversity of the final products.
-
LmbC and CcbC (Adenylation Domains): These domains are responsible for recognizing and activating the amino acid precursors.[10] LmbC activates 4-propyl-L-proline, while CcbC activates L-proline.[10] The substrate flexibility of LmbC has been exploited to incorporate longer alkyl side chains.[1]
Quantitative Data Summary
The following tables summarize the substrate flexibility of key enzymes involved in the combinatorial biosynthesis of this compound analogs.
Table 1: Substrate Specificity of Ccb2 and Ccb1 in Precursor Feeding Studies with Streptomyces caelestis [1]
| Precursor Fed (Benzoic Acid Derivative) | Incorporation into Novel Lincosamide |
| 5-aminobenzoic acid | Yes |
| Benzoic acid | Yes |
| 7-methylbenzoic acid | Yes |
| 15-aminobenzoic acid | Yes |
| 16-chlorobenzoic acid | Yes |
| 18-aminobenzoic acid | Yes |
| 19-methylbenzoic acid | Yes |
| 23-dihydroxybenzoic acid | Yes |
| 25-dihydroxybenzoic acid | Yes |
| 26-amino-2-hydroxybenzoic acid | Yes |
Experimental Protocols
This protocol describes the feeding of benzoic acid derivatives to cultures of Streptomyces caelestis to generate novel this compound analogs.
Materials:
-
Streptomyces caelestis strain
-
Agar (B569324) culture medium (e.g., ISP Medium 2)
-
Benzoic acid derivatives (see Table 1 for examples)
-
Solvents for extraction (e.g., ethyl acetate)
-
LC-MS instrumentation
Procedure:
-
Prepare Culture Plates: Prepare agar plates with a suitable medium for S. caelestis growth.
-
Supplement with Precursors: Supplement the agar medium with the desired benzoic acid derivative at a final concentration of 1-5 mM.
-
Inoculation: Inoculate the plates with a fresh culture of S. caelestis.
-
Incubation: Incubate the plates at the optimal temperature for S. caelestis growth (typically 28-30°C) for 7-10 days.
-
Extraction: After incubation, extract the agar and mycelium with an appropriate organic solvent such as ethyl acetate.
-
Analysis: Concentrate the extract and analyze by LC-MS to identify the presence of novel lincosamide compounds based on their mass-to-charge ratio.
This protocol outlines the in vitro reconstitution of the later steps of the lincosamide biosynthetic pathway to generate hybrid molecules.
Materials:
-
Purified recombinant enzymes: Ccb1, Ccb2, and upstream post-condensation biosynthetic proteins from the this compound pathway.
-
Lincomycin and this compound biosynthetic intermediates (e.g., desalicetin).
-
Benzoic acid derivatives.
-
ATP, Coenzyme A.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).
-
LC-MS instrumentation.
Procedure:
-
Enzyme Expression and Purification: Express and purify the required enzymes (Ccb1, Ccb2, etc.) using standard molecular biology techniques.
-
In Vitro Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, Coenzyme A, the desired benzoic acid derivative, the lincosamide intermediate, and the purified enzymes.
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., methanol).
-
Analysis: Centrifuge the reaction mixture to pellet any precipitated protein and analyze the supernatant by LC-MS to detect the formation of novel hybrid lincosamides.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the combinatorial biosynthesis of novel antibiotics using this compound's machinery.
References
- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for the diversification of lincosamide biosynthesis by pyridoxal phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lincosamides - Wikipedia [en.wikipedia.org]
- 4. Lincosamide Synthetase—A Unique Condensation System Combining Elements of Nonribosomal Peptide Synthetase and Mycothiol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Combinatorial biosynthesis for new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dspace.cuni.cz [dspace.cuni.cz]
Application Notes and Protocols: Experimental Design for Studying Celesticetin's Antibacterial Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celesticetin (B1194208) is a lincosamide antibiotic that inhibits bacterial protein synthesis.[1] It belongs to the same class as lincomycin (B1675468) and clindamycin (B1669177) and exerts its antibacterial effect by binding to the 50S ribosomal subunit, specifically interacting with the 23S rRNA.[1][2] This interaction interferes with the peptidyl transferase center, ultimately halting peptide chain elongation.[2] Understanding the antibacterial profile of this compound is crucial for its potential development as a therapeutic agent.
These application notes provide a detailed experimental framework for characterizing the antibacterial effects of this compound. The protocols herein describe methods to determine its minimum inhibitory and bactericidal concentrations, evaluate its killing kinetics, and confirm its mechanism of action through macromolecular synthesis inhibition assays.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum.[3][4]
Experimental Protocol: Broth Microdilution for MIC and MBC
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Materials:
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Bacterial strains (see Table 1 for suggestions)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Control antibiotics (e.g., Lincomycin, Vancomycin, Ciprofloxacin)
Procedure:
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube of CAMHB.
-
Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it in CAMHB.
-
Perform two-fold serial dilutions of this compound in a 96-well plate to cover a clinically relevant concentration range. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with 100 µL of the standardized bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, the MIC is visually determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Following MIC determination, select the wells corresponding to the MIC and higher concentrations where no growth was observed.
-
Mix the contents of each well thoroughly.
-
Plate 100 µL from each of these wells onto MHA plates.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Data Presentation: MIC and MBC Values
Summarize the MIC and MBC data in a structured table for clear comparison.
Table 1: MIC and MBC of this compound Against Selected Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Lincomycin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Positive | 25923 | |||||
| Enterococcus faecalis | Positive | 29212 | |||||
| Streptococcus pneumoniae | Positive | 49619 | |||||
| Escherichia coli | Negative | 25922 | |||||
| Pseudomonas aeruginosa | Negative | 27853 | |||||
| Klebsiella pneumoniae | Negative | 700603 |
Note: ATCC numbers are provided for reference quality control strains.[7][8] Clinical isolates should also be included in testing.
Visualization: MIC/MBC Experimental Workflow
Caption: Workflow for MIC and MBC determination.
Time-Kill Kinetics Assay
This assay evaluates the rate and extent of bacterial killing by an antimicrobial agent over time.
Experimental Protocol: Time-Kill Assay
Materials:
-
This compound
-
CAMHB
-
MHA
-
Bacterial strains
-
Spectrophotometer
-
Sterile tubes or flasks
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC/MBC protocol, adjusting to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
Exposure to this compound: Add this compound to the flasks at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without any antibiotic.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Data Presentation: Time-Kill Kinetics
Present the time-kill data in a table format.
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 25923
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Visualization: Time-Kill Assay Workflow
Caption: Workflow for the time-kill kinetics assay.
Mechanism of Action: Macromolecular Synthesis Inhibition
This assay determines which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the test compound.[9]
Experimental Protocol: Macromolecular Synthesis Assay
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Growth medium (e.g., CAMHB)
-
Radiolabeled precursors:
-
[³H]thymidine (for DNA synthesis)
-
[³H]uridine (for RNA synthesis)
-
[³H]leucine (for protein synthesis)
-
[¹⁴C]N-acetylglucosamine (for peptidoglycan synthesis)
-
-
Control antibiotics (see Table 3)
-
Trichloroacetic acid (TCA), ice-cold
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Culture Preparation: Grow bacteria to the mid-logarithmic phase.
-
Precursor Labeling: Add the respective radiolabeled precursor to aliquots of the bacterial culture and incubate for a short period to allow for uptake and incorporation.
-
Antibiotic Exposure: Add this compound at a concentration known to be inhibitory (e.g., 4x MIC). Also, include a no-drug control and positive controls for each pathway.
-
Sampling: At various time points after antibiotic addition, remove aliquots of the culture.
-
Precipitation and Washing:
-
Immediately add ice-cold TCA to the aliquots to precipitate macromolecules.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with TCA and then ethanol (B145695) to remove unincorporated radiolabeled precursors.
-
-
Quantification:
-
Place the dried precipitate in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each pathway by comparing the CPM of this compound-treated samples to the no-drug control.
Data Presentation: Macromolecular Synthesis Inhibition
Present the data in a clear, tabular format.
Table 3: Inhibition of Macromolecular Synthesis by this compound
| Pathway | Radiolabeled Precursor | This compound (% Inhibition) | Positive Control | Positive Control (% Inhibition) |
| DNA Synthesis | [³H]thymidine | Ciprofloxacin | ||
| RNA Synthesis | [³H]uridine | Rifampicin | ||
| Protein Synthesis | [³H]leucine | Lincomycin | ||
| Cell Wall Synthesis | [¹⁴C]N-acetylglucosamine | Vancomycin |
Visualization: Macromolecular Synthesis Assay Workflow and this compound's Mechanism
Caption: Workflow for macromolecular synthesis assay.
Caption: this compound's mechanism of action.
Conclusion
The experimental protocols and data presentation formats outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's antibacterial properties. By systematically determining its MIC/MBC, characterizing its killing kinetics, and confirming its mechanism of action, researchers can generate the critical data necessary for the continued development of this compound as a potential therapeutic agent.
References
- 1. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of this compound, and characterization of the resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding sites of the antibiotics pactamycin and this compound on ribosomal RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. benchchem.com [benchchem.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 8. microrao.com [microrao.com]
- 9. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols for the Isolation of Celesticetin from Streptomyces Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Celesticetin (B1194208) is a lincosamide antibiotic produced by the bacterium Streptomyces caelestis.[1] Lincosamides are a class of antibiotics that inhibit bacterial protein synthesis. This document provides detailed application notes and experimental protocols for the isolation and purification of this compound from Streptomyces caelestis cultures. The methodologies described are based on established techniques for the recovery of secondary metabolites from Streptomyces fermentations.
Section 1: Fermentation of Streptomyces caelestis
Optimal production of this compound is achieved through controlled fermentation of Streptomyces caelestis. The choice of fermentation medium and culture conditions are critical for maximizing the yield of the target antibiotic.
1.1. Microorganism:
The primary producing organism is Streptomyces caelestis, with strain ATCC 15084 being a known producer of this compound.
1.2. Recommended Media:
Several media formulations can be used for the cultivation of Streptomyces caelestis. The selection of the medium can significantly impact the production of secondary metabolites.
Table 1: Fermentation Media for Streptomyces caelestis
| Medium Designation | Composition (per liter of distilled water) | Sterilization |
| ATCC Medium 196 (ISP Medium 1) | Tryptone: 5 g, Yeast Extract: 3 g, Dextrose: 10 g, Agar (B569324): 20 g (for solid medium) | Autoclave at 121°C for 15 minutes |
| ATCC Medium 1877 | Composition not publicly available, proprietary to ATCC. | Autoclave at 121°C for 15 minutes |
| DSMZ Medium 65 (GYM Streptomyces Medium) | Glucose: 4 g, Yeast Extract: 4 g, Malt Extract: 10 g, CaCO₃: 2 g, Agar: 12 g (for solid medium) | Autoclave at 121°C for 15 minutes |
| DSMZ Medium 84 (Rolled Oats Mineral Medium) | Rolled Oats: 20 g, Trace Element Solution: 1 mL, Agar: 18 g (for solid medium) | Autoclave at 121°C for 15 minutes |
1.3. Experimental Protocol: Fermentation
This protocol describes the submerged fermentation of Streptomyces caelestis for the production of this compound.
Materials:
-
Lyophilized culture of Streptomyces caelestis ATCC 15084
-
Seed culture medium (e.g., ATCC Medium 196 broth)
-
Production culture medium (e.g., a modified high-yield medium)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically inoculate 50 mL of seed culture medium in a 250 mL Erlenmeyer flask with a loopful of S. caelestis from a fresh agar plate.
-
Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
-
Production Culture:
-
Inoculate 1 L of production medium in a 2 L baffled Erlenmeyer flask with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 200 rpm.
-
Monitor the fermentation broth periodically for pH, cell growth, and antibiotic production (using a bioassay or HPLC).
-
Section 2: Extraction of this compound
Following fermentation, this compound is extracted from the culture broth. Solvent extraction is a common method for recovering lincosamide antibiotics.
2.1. Principle:
This compound, being a moderately polar molecule, can be partitioned from the aqueous fermentation broth into an immiscible organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for the extraction of antibiotics from Streptomyces cultures.[2][3]
2.2. Experimental Protocol: Solvent Extraction
Materials:
-
Fermentation broth of S. caelestis
-
Ethyl acetate (HPLC grade)
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Biomass:
-
Harvest the fermentation broth and centrifuge at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Collect the supernatant containing the dissolved this compound.
-
-
Solvent Extraction:
-
Adjust the pH of the supernatant to a neutral or slightly alkaline range (pH 7.0-8.0) to ensure this compound is in its free base form, which is more soluble in organic solvents.
-
Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate (1:1 v/v).
-
Shake the funnel vigorously for 10-15 minutes, ensuring proper mixing of the two phases.
-
Allow the layers to separate. The organic layer (top layer) will contain the extracted this compound.
-
Collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
-
Concentration:
-
Pool the ethyl acetate extracts.
-
Concentrate the extract in vacuo using a rotary evaporator at 40-45°C to obtain a crude extract.
-
Section 3: Purification of this compound
The crude extract contains this compound along with other metabolites and impurities. A multi-step purification process is required to obtain pure this compound.
3.1. Purification Strategy:
A typical purification strategy involves column chromatography, often using silica (B1680970) gel followed by a final polishing step with reversed-phase high-performance liquid chromatography (RP-HPLC).
3.2. Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents for mobile phase (e.g., chloroform (B151607), methanol (B129727), ethyl acetate)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane).
-
Pour the slurry into the chromatography column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a mobile phase of increasing polarity. A common gradient is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Alternatively, a gradient of ethyl acetate and methanol can be used.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions on TLC plates and visualizing under UV light or with a suitable staining reagent.
-
Pool the fractions containing pure or semi-pure this compound based on the TLC analysis.
-
Table 2: Example Mobile Phase Gradient for Silica Gel Chromatography
| Step | Chloroform (%) | Methanol (%) | Volume |
| 1 | 100 | 0 | 2 column volumes |
| 2 | 98 | 2 | 3 column volumes |
| 3 | 95 | 5 | 3 column volumes |
| 4 | 90 | 10 | 3 column volumes |
| 5 | 80 | 20 | 5 column volumes |
3.3. Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique used for the final purification of this compound.
Materials:
-
Partially purified this compound from silica gel chromatography
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid or trifluoroacetic acid)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound-containing fractions in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, e.g., 4.6 x 250 mm for analytical scale or a larger preparative column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: UV at 210 nm.
-
Flow Rate: 1.0 mL/min for analytical, higher for preparative scale.
-
Injection Volume: 10-100 µL depending on the column size and sample concentration.
-
-
Elution Gradient:
-
Run a linear gradient from a low to a high concentration of Mobile Phase B to elute this compound. An example gradient is shown in Table 3.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound based on its retention time.
-
The purity of the collected fraction can be confirmed by re-injecting a small aliquot into the HPLC system.
-
Table 3: Example Gradient for RP-HPLC Purification of this compound
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Section 4: Visualizations
Diagram 1: Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Diagram 2: Logical Relationship of Purification Steps
Caption: Logical flow of the multi-step purification process.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Celesticetin Stability and Degradation in Aqueous Solutions: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the lincosamide antibiotic, celesticetin (B1194208), in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Direct stability data for this compound is limited in publicly available literature. The information provided herein is largely extrapolated from studies on structurally related lincosamide antibiotics, such as lincomycin (B1675468) and clindamycin, and should be used as a general guide. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
Based on data from related lincosamide antibiotics, the primary factors affecting stability in aqueous solutions are pH, temperature, and exposure to light. Buffer composition and the presence of oxidative agents can also play a significant role.
Q2: How does pH affect the stability of this compound solutions?
While specific data for this compound is unavailable, studies on lincomycin, a closely related lincosamide, indicate that it exhibits maximum stability in acidic conditions, specifically around pH 4.[1][2] Conversely, its stability decreases at more acidic (e.g., pH 2) and alkaline pH levels.[1][3] For clindamycin, another lincosamide, maximum stability is observed in the pH range of 3-5.[4] It can be inferred that this compound may follow a similar stability profile.
Q3: What is the expected shelf-life of this compound in an aqueous solution?
The shelf-life of a this compound solution is highly dependent on the storage conditions (pH, temperature, and light exposure). For instance, lincomycin hydrochloride in various intravenous fluids was found to have a shelf life of at least 31 days at 25°C.[1][3] However, at an elevated temperature of 80°C, the calculated shelf-life of lincomycin at its optimal pH of 4 was 4.59 days, and only 0.38 days at pH 2.[1] Without direct experimental data, it is recommended to prepare fresh this compound solutions for critical applications or conduct a stability study to determine the shelf-life under your specific conditions.
Q4: Is this compound susceptible to degradation by light?
There is no direct research on the photostability of this compound. However, many antibiotic compounds are known to be sensitive to light, which can catalyze degradation. For example, some aminoquinolones are rapidly photodegraded upon exposure to UVA light.[5] As a precautionary measure, it is advisable to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Q5: What are the likely degradation products of this compound?
The exact degradation products of this compound in aqueous solutions have not been extensively documented. However, based on the known degradation pathways of other lincosamides, potential degradation mechanisms could include:
-
Hydrolysis: The amide and glycosidic bonds in the this compound molecule could be susceptible to hydrolysis, particularly under acidic or basic conditions. Alkaline hydrolysis has been used to prepare this compound derivatives.
-
Oxidation: The sulfur atom in the lincosamide structure could be prone to oxidation.
-
Epimerization: Changes in stereochemistry at certain chiral centers might occur under specific pH and temperature conditions.
For clindamycin, degradation at low pH involves the hydrolysis of the thioglycoside linkage, while at mid-range pH, the scission of the 7-(S)-Cl bond is a major pathway.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity in my this compound stock solution. | Degradation due to improper storage conditions. | 1. Verify Storage: Ensure the solution is stored at the recommended temperature and protected from light. 2. Check pH: Measure the pH of the stock solution. If it is outside the optimal range (inferred to be pH 3-5), adjust the buffer system for future preparations. 3. Prepare Fresh: If in doubt, prepare a fresh stock solution. |
| Unexpected peaks appear in my HPLC analysis of a this compound sample. | The new peaks are likely degradation products. | 1. Review Experimental Conditions: Analyze the pH, temperature, and light exposure during your experiment. 2. Perform Forced Degradation: To tentatively identify degradation products, subject a sample of this compound to forced degradation conditions (e.g., strong acid, strong base, high temperature, UV light) and compare the resulting chromatogram with your experimental sample. 3. Optimize Conditions: Adjust your experimental protocol to minimize degradation (e.g., use a buffer at optimal pH, work under low light conditions). |
| Precipitate forms in my this compound solution upon storage. | The solubility of this compound or its degradation products may have been exceeded. | 1. Check Concentration: Ensure the concentration of your solution is not above the solubility limit for the given solvent and temperature. 2. Verify Solvent: Confirm that the chosen solvent is appropriate for this compound. 3. Filter: If necessary, filter the solution before use, but be aware that this may reduce the concentration of the active compound. Consider if a change in the solution's pH could have caused precipitation. |
Quantitative Data Summary
The following tables summarize stability data for lincomycin, which may serve as a reference for this compound due to their structural similarities.
Table 1: pH-Dependent Stability of Lincomycin Hydrochloride (0.6 mg/mL) at 80°C
| pH | First-Order Rate Constant (k) (hours⁻¹) | Calculated Shelf-Life (t₉₀) (days) |
| 2.0 | 0.0115 | 0.38 |
| 3.1 | 0.0012 | 3.63 |
| 4.0 | 0.0010 | 4.59 |
| 6.1 | 0.0020 | 2.18 |
| 8.0 | 0.0028 | 1.56 |
| Data adapted from Czarniak et al., 2016.[1] |
Table 2: Stability of Lincomycin Hydrochloride in Intravenous Fluids at 25°C over 31 Days
| Intravenous Fluid | Percentage of Lincomycin Degraded |
| Sodium Lactate (Hartmann's) Solution | < 5% |
| 0.9% Sodium Chloride | < 5% |
| 5% Glucose | < 5% |
| 10% Glucose | < 5% |
| Data adapted from Czarniak et al., 2016.[1] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH-Dependent Stability of this compound
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 3, 4, 5, 6, 7, and 8) using appropriate buffer systems (e.g., phosphate, citrate).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).
-
Sample Preparation: Dilute the this compound stock solution with each of the prepared buffers to a final, known concentration.
-
Incubation: Incubate the samples at a constant, and potentially elevated, temperature (e.g., 40°C, 60°C, or 80°C) to accelerate degradation. Protect all samples from light.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): Immediately cool the aliquot on ice or mix with a quenching solution to stop further degradation before analysis.
-
Analysis: Quantify the remaining concentration of this compound in each aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. If the plot is linear, the degradation follows first-order kinetics.[1][2] The slope of the line will be the negative of the degradation rate constant (k). The shelf-life (t₉₀), or the time it takes for 10% of the drug to degrade, can be calculated using the formula: t₉₀ = 0.105 / k.
Visualizations
Caption: Workflow for a pH-dependent stability study of this compound.
Caption: Troubleshooting decision tree for unexpected this compound degradation.
References
- 1. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous stability of clindamycin. | Semantic Scholar [semanticscholar.org]
- 5. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper storage conditions for long-term celesticetin stability
Welcome to the Technical Support Center for Celesticetin (B1194208). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a dry, dark environment. A supplier recommends short-term storage (days to weeks) at 0 - 4°C and long-term storage (months to years) at -20°C[1].
Q2: How should I store this compound stock solutions?
This compound stock solutions are more susceptible to degradation than the solid form. It is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. For maximum stability, store these aliquots at -80°C, where they may be stable for up to three months. For shorter-term storage, -20°C is acceptable for up to two weeks[1][2][3][4].
Q3: What solvents are suitable for dissolving this compound?
Information on the solubility of this compound in various solvents is limited. As a lincosamide antibiotic, it is expected to have some solubility in water and organic solvents like ethanol (B145695) and DMSO. When preparing aqueous solutions, it is advisable to use sterile, purified water. The stability of related lincosamidea, such as lincomycin (B1675468), is pH-dependent, with optimal stability observed around pH 4[5].
Q4: Is this compound sensitive to light?
Yes, it is recommended to protect this compound from light. Both solid this compound and its solutions should be stored in light-resistant containers or wrapped in foil to prevent photodegradation[1]. Many antibiotics are light-sensitive, which can lead to a loss of activity[6].
Q5: What are the signs of this compound degradation?
Degradation of this compound may not always be visible. However, you should discard any solutions that show a change in color, precipitation, or turbidity. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to measure the concentration of the active compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Antibiotic Activity | Improper storage conditions (temperature, light, moisture). Repeated freeze-thaw cycles of stock solutions. pH of the experimental medium is not optimal. | Store solid this compound and stock solutions at the recommended temperatures and protect from light. Prepare single-use aliquots of stock solutions. Ensure the pH of your medium is within a stable range for lincosamides (near neutral to slightly acidic). Consider performing a bioassay to confirm activity. |
| Precipitation in Stock Solution | Poor solubility in the chosen solvent. Concentration is too high. Degradation of the compound. | Try preparing the stock solution in a different solvent (e.g., DMSO or ethanol) before diluting in aqueous media. Gently warm the solution to aid dissolution, but avoid excessive heat. If precipitation occurs after storage, it may be a sign of degradation, and a fresh solution should be prepared. |
| Inconsistent Experimental Results | Variability in the potency of aged stock solutions. Contamination of stock solutions. | Always use freshly prepared working solutions from a properly stored stock aliquot for critical experiments. Filter-sterilize stock solutions if they are not prepared in a sterile manner. Regularly check the purity and concentration of your stock solution using HPLC if possible. |
| Discoloration of Solution | Degradation of this compound. Contamination. | Discard any discolored solutions. Prepare fresh solutions from solid this compound. Ensure all glassware and solvents are clean and of high purity. |
Stability Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides recommended storage conditions based on supplier information and data from related lincosamide antibiotics.
| Form | Storage Condition | Duration | Recommendation |
| Solid Powder | 0 - 4°C | Short-term (Days to Weeks) | Keep dry and protected from light[1]. |
| -20°C | Long-term (Months to Years) | Keep dry and protected from light[1]. | |
| Stock Solution | -20°C | Up to 2 Weeks | Aliquot to avoid freeze-thaw cycles. Protect from light[1][2][3][4]. |
| -80°C | Up to 3 Months | Aliquot to avoid freeze-thaw cycles. Protect from light[1][2][3][4]. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-UV
This protocol provides a general framework for assessing the stability of this compound in solution using High-Performance Liquid Chromatography with UV detection. Method optimization and validation are crucial for obtaining accurate results.
1. Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions at a lower concentration (e.g., 100 µg/mL) in the desired matrix for the stability study (e.g., water, buffer at different pH values).
2. Stability Study Setup:
-
Dispense aliquots of the working solutions into appropriate vials (e.g., amber glass vials to protect from light).
-
Store the vials under different conditions to be tested (e.g., -20°C, 4°C, 25°C, and 40°C).
-
Include a control group stored at -80°C, where degradation is expected to be minimal.
3. Sample Analysis by HPLC-UV:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, etc.), retrieve a vial from each storage condition.
-
Analyze the samples by HPLC-UV. A method similar to that used for other lincosamides like clindamycin (B1669177) can be adapted[7][8]:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic conditions should be optimized to achieve good separation of this compound from any potential degradation products.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Based on the UV absorbance spectrum of this compound (a general starting point for similar compounds is around 210-230 nm).
- Injection Volume: Typically 10-20 µL.
4. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Celesticetin in Eukaryotic Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of celesticetin (B1194208) in eukaryotic cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a lincosamide antibiotic. Its primary and well-established mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by binding to the 23S portion of the 50S subunit of bacterial ribosomes, interfering with peptide chain elongation.[1] Due to structural differences between prokaryotic and eukaryotic ribosomes, this compound is not expected to inhibit protein synthesis in the cytoplasm of human or other eukaryotic cells.[1]
Q2: Are there any known off-target effects of this compound in eukaryotic cells?
Currently, there is a lack of specific studies detailing the off-target effects of this compound in eukaryotic cells. While its primary target is the bacterial ribosome, all small molecules have the potential for off-target interactions. Researchers should be aware of this possibility and consider experimental validation if unexpected phenotypes are observed.
Q3: Could this compound affect mitochondrial protein synthesis in eukaryotic cells?
Mitochondrial ribosomes share some structural similarities with bacterial ribosomes. Consequently, some antibiotics that target bacterial protein synthesis, such as chloramphenicol (B1208) and tetracyclines, have been shown to inhibit mammalian mitochondrial protein synthesis. However, studies on lincosamides (the class of antibiotics to which this compound belongs) have indicated that they are not significant inhibitors of mammalian mitochondrial protein synthesis.[2] Nevertheless, this remains a potential area for investigation if mitochondrial dysfunction is suspected.
Q4: What are some general strategies to identify potential off-target effects of a compound like this compound?
A multi-pronged approach is recommended to investigate potential off-target effects. This can include:
-
In silico analysis: Utilizing databases such as DrugBank and ChEMBL to identify proteins with structural similarity to the known bacterial target or to find compounds with similar structures that have known off-targets.[3][4][5]
-
Phenotypic screening: Observing for unexpected cellular effects, such as cytotoxicity, changes in morphology, or alterations in cell cycle progression.
-
Biochemical screening: Employing techniques like kinase profiling to screen for interactions with a broad panel of proteins.[6][7][8][9][10]
-
Target identification and validation: Using methods like affinity chromatography and thermal shift assays to identify and confirm novel binding partners.[11][12][13][14][15][16][17][18][19][20]
Troubleshooting Guides
Scenario 1: Unexpected Cytotoxicity Observed in Eukaryotic Cell Culture
You are using this compound as a selection agent in a co-culture system or as a control compound and observe significant death in your eukaryotic cells.
Possible Cause:
-
The observed cytotoxicity may be an off-target effect of this compound at the concentration used.
-
The this compound stock solution may be contaminated.
-
The cell line may be particularly sensitive to the vehicle used to dissolve the this compound.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) of this compound for your specific eukaryotic cell line using a cytotoxicity assay such as the MTT or LDH assay. This will help you establish a therapeutic window.
-
Run Proper Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the this compound.
-
Untreated Control: Cells cultured in media alone.
-
-
Confirm Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound.
-
Check for any visible precipitation or contamination in the stock solution.
-
-
Consider an Alternative Lincosamide: If available, test a different lincosamide antibiotic to see if the effect is class-specific.
Scenario 2: Unexplained Changes in Cellular Phenotype or Signaling
You observe unexpected changes in cell morphology, proliferation rates, or the activation state of a signaling pathway in your eukaryotic cells upon treatment with this compound, even in the absence of overt cytotoxicity.
Possible Cause:
-
This compound may be interacting with an off-target protein, such as a kinase or receptor, leading to the modulation of a signaling pathway.
Troubleshooting Steps:
-
Literature and Database Review: Conduct a thorough search for any reported effects of lincosamides on the signaling pathway . Use databases to explore potential off-targets.
-
Broad-Spectrum Screening:
-
Kinase Profiling: Submit this compound for screening against a panel of kinases to identify any potential inhibitory activity.[6][7][8][9][10] Many commercial services are available for this.
-
Receptor Binding Assays: If a specific receptor family is suspected, screen for binding against a panel of relevant receptors.
-
-
Target Identification:
-
Affinity Chromatography: Immobilize this compound on a resin and use it to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[15][17][18][19][20]
-
Thermal Shift Assay (TSA): Use TSA to screen for direct binding of this compound to purified candidate proteins or even in cell lysates (cellular thermal shift assay).[11][12][13][14][16] A shift in the protein's melting temperature upon addition of this compound indicates a direct interaction.
-
Experimental Protocols
1. MTT Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.[21][22] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[21][22]
-
Protocol:
-
Seed eukaryotic cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and add the this compound dilutions to the wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[21][23]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[22]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.[23]
-
2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[24][25] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.[24]
-
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[24]
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.[25]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[25][26]
-
Add a stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[24][25][26]
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release wells.[26]
-
3. Thermal Shift Assay (TSA) for Target Validation
This assay can be used to confirm direct binding of this compound to a purified candidate off-target protein.
-
Principle: The binding of a small molecule ligand can stabilize a protein, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[11][12][13][14][16]
-
Protocol:
-
Prepare a solution of the purified candidate protein in a suitable buffer.
-
In a 96-well PCR plate, mix the protein solution with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of this compound.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature and monitor the fluorescence at each temperature increment.
-
Plot the fluorescence intensity against temperature to generate a melting curve.
-
The Tm is the temperature at the midpoint of the transition. A shift in the Tm in the presence of this compound indicates direct binding.
-
Quantitative Data Summary
As of the current literature review, there is no publicly available quantitative data on the off-target binding affinities or IC50 values of this compound against eukaryotic proteins or cell lines. Researchers are encouraged to perform the experiments outlined in the troubleshooting and protocol sections to generate this data for their specific systems. The following table is a template that can be used to summarize such findings.
| Assay Type | Eukaryotic Cell Line / Protein | Parameter | Value | Reference |
| Cytotoxicity | e.g., HeLa, HEK293 | IC50 | User-determined | Internal Data |
| Kinase Inhibition | e.g., Kinase Panel | % Inhibition @ 10 µM | User-determined | Internal Data |
| Target Binding | e.g., Purified Protein X | ΔTm (°C) | User-determined | Internal Data |
| Target Binding | e.g., Purified Protein X | Kd | User-determined | Internal Data |
Visualizations
References
- 1. Lincosamides - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drughunter.com [drughunter.com]
- 5. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Kinase Biology | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. axxam.com [axxam.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. conductscience.com [conductscience.com]
- 19. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cube-biotech.com [cube-biotech.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. researchgate.net [researchgate.net]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. cellbiologics.com [cellbiologics.com]
Technical Support Center: Enhancing Celesticetin Yield in Bacterial Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of celesticetin (B1194208) from bacterial fermentation, primarily focusing on Streptomyces species.
Troubleshooting Guide
Low or inconsistent this compound yield is a common challenge. This guide addresses specific issues in a question-and-answer format to help diagnose and resolve problems in your fermentation process.
Q1: My Streptomyces culture is growing well (high biomass), but the this compound yield is low or absent.
A1: This common issue, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lagging, points toward several potential bottlenecks. Key areas to investigate include suboptimal induction of the biosynthetic pathway, nutrient limitations, or inhibitory conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield with good biomass.
Detailed Checks:
-
Carbon Source Repression: High concentrations of readily metabolizable sugars like glucose can repress secondary metabolite production. Consider replacing or supplementing glucose with slower-metabolized carbon sources such as starch, glycerol, or maltose.
-
Nitrogen Source Limitation: Complex nitrogen sources like soybean meal, peptone, and yeast extract often promote antibiotic production more effectively than simple sources like ammonium (B1175870) salts. The carbon-to-nitrogen (C/N) ratio is also critical.
-
Phosphate (B84403) Regulation: High concentrations of phosphate can inhibit the biosynthesis of many secondary metabolites, including some antibiotics. Ensure the phosphate concentration in your medium is not in excess.
-
Suboptimal pH: The optimal pH for this compound production may differ from the optimal pH for biomass accumulation. The typical pH range for antibiotic production in Streptomyces is between 6.0 and 8.0. For some related antibiotics, a pH of 7.5 to 8.0 has been found to be optimal for maximum yield.[1]
-
Inadequate Aeration: this compound biosynthesis is an aerobic process. Insufficient dissolved oxygen (DO) is a common limiting factor. Increase agitation or aeration rates to maintain adequate DO levels, especially during the stationary phase when production is often highest.
Q2: this compound production starts but then plateaus or declines prematurely.
A2: This may indicate the depletion of a key nutrient or precursor, feedback inhibition by this compound itself, or the accumulation of toxic byproducts.
-
Precursor Limitation: The biosynthesis of this compound requires specific precursors, including L-proline and salicylic (B10762653) acid.[2] Fed-batch strategies, where these precursors are added during the fermentation, can significantly enhance yield.
-
Feedback Inhibition: Some antibiotic biosynthetic pathways are inhibited by the final product. While specific data for this compound is limited, this is a known phenomenon in Streptomyces.
-
Accumulation of Toxic Byproducts: The accumulation of metabolic byproducts can lower the pH of the medium or otherwise create an inhibitory environment.
Q3: I am observing significant batch-to-batch variability in this compound yield.
A3: Inconsistent yields often stem from a lack of standardization in inoculum preparation and media components.
-
Inoculum Quality: The age, size, and physiological state of the inoculum are critical. Use a standardized procedure for spore preparation or vegetative inoculum development to ensure consistency. For some Streptomyces fermentations, a seed culture age of 5 days and an inoculum volume of 5% have been found to be optimal.[3]
-
Media Component Variability: Complex media components like yeast extract and soybean meal can vary significantly between batches and suppliers. This can lead to inconsistent results.
Frequently Asked Questions (FAQs)
General
-
What is the producing microorganism for this compound? this compound is primarily produced by Streptomyces caelestis.[2] Other Streptomyces species may also produce this antibiotic.
Fermentation Media
-
What is a good starting medium for this compound production? A common medium for Streptomyces species is GYM (Glucose-Yeast Extract-Malt Extract) medium. The composition of DSMZ Medium 65 (GYM Medium) is as follows:
| Component | Concentration (g/L) |
| Glucose | 4.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO₃ | 2.0 |
| Agar (for solid medium) | 12.0 |
-
How can I optimize the fermentation medium for higher this compound yield? A systematic approach using statistical methods like the Plackett-Burman design followed by Response Surface Methodology (RSM) is highly effective.[4][5][6][7] This allows for the screening of multiple media components and the identification of optimal concentrations.
Key Media Components to Investigate:
-
Carbon Sources: Starch, glucose, glycerol, maltose.
-
Nitrogen Sources: Soybean meal, peptone, yeast extract, ammonium nitrate.
-
Minerals: K₂HPO₄, MgSO₄·7H₂O, NaCl, FeSO₄·7H₂O.
-
Fermentation Parameters
-
What are the optimal fermentation parameters for this compound production? While specific optimal parameters for this compound are not widely published, typical conditions for antibiotic production by Streptomyces can be used as a starting point.
| Parameter | Typical Range | Optimal for some Streptomyces |
| Temperature | 25-35°C | 30°C[8][9] |
| pH | 6.0-8.0 | 6.5 - 8.0[1][3] |
| Agitation | 150-250 rpm | 200 rpm[10] |
| Incubation Time | 7-14 days | 7 days[9] |
Biosynthesis and Regulation
-
What are the key precursors for this compound biosynthesis? The this compound molecule is assembled from several precursors, with L-proline and salicylic acid being key building blocks.[2]
-
How is this compound biosynthesis regulated? The biosynthesis of antibiotics in Streptomyces is controlled by a complex regulatory network. This includes pathway-specific regulatory genes located within the this compound biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals. Overexpression of positive regulators and deletion of negative regulators are common strategies for increasing antibiotic yield.[11]
Signaling Pathway for Lincosamide Biosynthesis Regulation
Caption: Simplified signaling pathway for lincosamide biosynthesis regulation in Streptomyces.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is a basic method to screen the effects of individual media components on this compound production.
-
Prepare a basal medium: Start with a known medium formulation, such as GYM medium.
-
Vary one component at a time: Create a series of flasks where only one component's concentration is varied while all others are kept constant. For example:
-
Test different carbon sources (e.g., glucose, starch, glycerol) at a fixed concentration.
-
Test different concentrations of the best carbon source.
-
Repeat for nitrogen sources and key minerals.
-
-
Inoculation: Inoculate all flasks with a standardized spore suspension or vegetative inoculum of S. caelestis.
-
Incubation: Incubate the cultures under consistent conditions (e.g., 28-30°C, 200 rpm) for a set period (e.g., 7-10 days).
-
Analysis: At the end of the fermentation, harvest the broth and quantify the this compound yield using HPLC. Also, measure biomass (e.g., dry cell weight) to assess the effect on growth.
Protocol 2: Statistical Optimization using Plackett-Burman Design and RSM
This approach allows for the efficient screening of multiple factors and the determination of their optimal levels.
Workflow for Statistical Optimization:
Caption: Workflow for statistical optimization of fermentation conditions.
-
Plackett-Burman Design (PBD):
-
Select a range of media components and physical parameters to investigate.
-
Assign a high and a low level for each factor.
-
Use statistical software to generate the experimental design matrix.
-
Run the fermentations according to the design.
-
Analyze the results to identify the factors that have the most significant positive or negative effects on this compound yield.[4][5]
-
-
Response Surface Methodology (RSM):
-
Select the most significant factors identified from the PBD.
-
Use a design such as the Box-Behnken or Central Composite Design to create a set of experiments that will model the relationship between the factors and the response (this compound yield).
-
Perform the experiments and analyze the data to create a predictive model.
-
Use the model to determine the optimal concentrations of the key components for maximum this compound production.[6]
-
Protocol 3: Quantification of this compound by HPLC
This is a general protocol for the analysis of this compound in fermentation broth. The exact parameters may need to be optimized for your specific HPLC system and column.
-
Sample Preparation:
-
Harvest a sample of the fermentation broth.
-
Centrifuge to separate the mycelium from the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solids.
-
Dilute the sample as necessary with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Run the standards and samples on the HPLC.
-
Integrate the peak area corresponding to this compound in your samples and calculate the concentration based on the standard curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of this compound, and characterization of the resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plackett-Burman Design and Response Surface Optimization of Medium Trace Nutrients for Glycolipopeptide Biosurfactant Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of classical and statistical approaches to enhance the fermentation conditions and increase the yield of Lipopeptide(s) by Pseudomonas sp. OXDC12: its partial purification and determining antifungal property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Challenges in the Heterologous Production of Antibiotics in Streptomyces | Semantic Scholar [semanticscholar.org]
- 9. interesjournals.org [interesjournals.org]
- 10. Novel Approach for Improving the Productivity of Antibiotic-Producing Strains by Inducing Combined Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
Technical Support Center: Celesticetin Resistance Mechanisms
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals investigating bacterial resistance to celesticetin (B1194208), a lincosamide antibiotic.
Frequently Asked Questions (FAQs) about this compound Resistance
Q1: What are the primary mechanisms of bacterial resistance to this compound and other lincosamides?
A1: Bacteria primarily develop resistance to lincosamides, including this compound, through three main mechanisms:
-
Target Site Modification: This is one of the most common forms of resistance. It involves the enzymatic modification of the antibiotic's target site on the ribosome, which prevents the drug from binding effectively.[1]
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the this compound molecule, rendering it harmless.[2][3][4]
-
Active Efflux: Bacteria can utilize membrane-bound proteins, known as efflux pumps, to actively transport this compound out of the cell, preventing it from reaching its ribosomal target.[3][5][6]
Q2: How does target site modification confer resistance to this compound?
A2: The primary target for lincosamides is the 50S ribosomal subunit, where they bind to the 23S rRNA and inhibit protein synthesis.[3][7] Resistance is commonly conferred by methyltransferase enzymes, encoded by erm (erythromycin ribosomal methylase) genes.[8] These enzymes add one or two methyl groups to a specific adenine (B156593) residue (A2058) in the 23S rRNA.[1][9][10] This methylation reduces the binding affinity of the antibiotic to the ribosome, leading to resistance. This mechanism often results in cross-resistance to macrolides and streptogramin B antibiotics (the MLSB phenotype).[8]
Q3: What is the role of the clr gene in this compound resistance?
A3: The clr gene, isolated from the this compound-producing organism Streptomyces caelestis, encodes a specific methylase.[9][10] This enzyme monomethylates adenine at position 2058 of the 23S rRNA, making the ribosome resistant to lincosamides.[9][10] This is a form of self-resistance that the producing organism uses to protect itself.
Q4: Can you explain enzymatic inactivation of lincosamides?
A4: Certain bacteria possess genes, such as lnu (lincosamide nucleotidyltransferase), that code for enzymes capable of inactivating lincosamides.[3][11] These lincosamide O-nucleotidyltransferases catalyze the transfer of a nucleotide monophosphate (often from ATP) to a hydroxyl group on the antibiotic.[2][4] This modification structurally alters the drug, preventing it from binding to the ribosome.
Q5: How do efflux pumps contribute to this compound resistance?
A5: Efflux pumps are transmembrane proteins that function as molecular pumps to expel toxic substances, including antibiotics, from the bacterial cell.[6][12] ATP-binding cassette (ABC) family transporters are frequently implicated in lincosamide resistance.[3] Genes like lsa and vga encode these pumps, which use the energy from ATP hydrolysis to drive this compound out of the cytoplasm, maintaining a low intracellular concentration that is insufficient to inhibit protein synthesis.[3]
Summary of Resistance Genes
The table below summarizes common genes associated with lincosamide resistance.
| Gene Family | Mechanism | Encoded Protein | Phenotype | References |
| erm | Target Site Modification | 23S rRNA Methyltransferase | MLSB (Macrolide-Lincosamide-Streptogramin B) | [1][8] |
| clr | Target Site Modification | 23S rRNA Methyltransferase | L (Lincosamide) | [9][10] |
| lnu/lin | Enzymatic Inactivation | Lincosamide O-nucleotidyltransferase | L (Lincosamide) | [2][3][4] |
| lsa/vga | Active Efflux | ABC Transporter | MLSB | [3] |
| msr | Active Efflux | ABC Transporter | MS (Macrolide-Streptogramin B), can include L | [13] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible bacterial growth.[14][15]
Methodology:
-
Prepare Antibiotic Stock: Prepare a high-concentration stock solution of this compound in an appropriate solvent and sterilize by filtration.
-
Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized concentration of approximately 5 x 105 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB to achieve the desired concentration range.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth, no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).[16]
Protocol 2: PCR-Based Detection of Resistance Genes
This protocol uses Polymerase Chain Reaction (PCR) to amplify and detect the presence of specific resistance genes (erm, lnu, etc.) in bacterial DNA.[14][17]
Methodology:
-
DNA Extraction: Isolate genomic DNA from the bacterial strain of interest using a commercial extraction kit or standard protocols.
-
Primer Design: Use or design primers specific to the target resistance genes. Validate primer specificity using bioinformatic tools (e.g., BLAST).
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and specific forward and reverse primers.
-
Add the extracted genomic DNA as the template.
-
Run the reaction in a thermal cycler with appropriate cycling conditions (denaturation, annealing, extension).
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel alongside a DNA ladder.
-
Visualize the DNA bands under UV light.
-
-
Analysis: The presence of a band at the expected molecular weight indicates the presence of the target resistance gene. Sanger sequencing can be used to confirm the identity of the amplicon.[17]
Troubleshooting Guides
Q: My MIC assay shows no bacterial growth in any well, including the positive control. What went wrong?
A: This issue typically points to a problem with the bacterial inoculum or the growth medium.
-
Non-viable Inoculum: The bacterial culture used for the inoculum may have been non-viable.[18] Solution: Always use a fresh, healthy overnight culture. Perform a viability check by plating a small aliquot of the inoculum on a non-selective agar (B569324) plate.
-
Improper Medium: The growth medium may have been prepared incorrectly, be expired, or be inhibitory to the specific bacterial strain.[18] Solution: Double-check the medium preparation protocol and expiration date. Ensure the pH is correct.[18]
-
Incubation Error: The incubator may not have been at the correct temperature or atmospheric conditions. Solution: Verify incubator settings and functionality.
Q: The MIC results for the same strain are inconsistent between experiments. Why?
A: Variability in MIC results can stem from several factors.
-
Inoculum Density: The most common cause is inconsistent inoculum density.[19] A higher bacterial concentration can lead to an artificially high MIC. Solution: Carefully standardize the inoculum using a spectrophotometer (OD600) or McFarland standards before each experiment.
-
Pipetting Errors: Inaccurate pipetting during the serial dilution can significantly alter the final antibiotic concentrations. Solution: Ensure pipettes are calibrated. Use fresh tips for each transfer.
-
Subjective Reading: Visual determination of turbidity can be subjective.[19] Solution: Use a plate reader to measure optical density for a more quantitative assessment, but always confirm the result visually as per CLSI/EUCAST guidelines.[19]
Q: My PCR for a resistance gene failed (no bands). What should I check?
A: A failed PCR can be due to issues with the template DNA, primers, or reaction conditions.
-
Poor DNA Quality: The extracted genomic DNA may be of low quality or contain PCR inhibitors. Solution: Verify DNA quality and quantity using spectrophotometry (A260/280 ratio) or gel electrophoresis. If necessary, re-purify the DNA.
-
Primer Issues: Primers may have degraded or may not be specific to the target gene in your bacterial strain. Solution: Use fresh primer aliquots. Verify primer sequences and run a positive control using DNA known to contain the gene.
-
Suboptimal Annealing Temperature: The annealing temperature may be too high or too low for your specific primers. Solution: Run a gradient PCR to determine the optimal annealing temperature.
References
- 1. Antibiotic Resistance in Bacteria Caused by Modified Nucleosides in 23S Ribosomal RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Different kinetic of enzymatic inactivation of lincomycin and clindamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of lincosaminide antibiotics in Staphylococcus. Identification of lincosaminide O-nucleotidyltransferases and comparison of the corresponding resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of this compound, and characterization of the resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of this compound, and characterization of the resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. google.com [google.com]
- 17. Molecular Methods for Detection of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbiozindia.com [microbiozindia.com]
- 19. researchgate.net [researchgate.net]
Minimizing degradation of celesticetin during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of celesticetin (B1194208) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The stability of this compound, a lincosamide antibiotic, can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Like many antibiotics, this compound's complex structure, which includes an amide bond and a thioether linkage, can be susceptible to hydrolysis and oxidation under certain conditions.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is advisable to store this compound at -20°C.[1]
Q3: How should I prepare this compound solutions to ensure stability?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] When preparing stock solutions, use high-purity DMSO and store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous experimental solutions, it is best to prepare them fresh before use. If temporary storage is necessary, keep them on ice and protected from light.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively available, it is a common practice to protect antibiotic solutions from light to prevent photodegradation. Therefore, it is highly recommended to work with this compound in amber vials or to wrap containers in aluminum foil, especially during long experiments or when exposed to direct light sources.
Q5: What is a forced degradation study and why is it important for working with this compound?
A5: A forced degradation study is a process where a drug substance is intentionally exposed to harsh conditions, such as high temperatures, extreme pH, oxidizing agents, and intense light. This helps to identify potential degradation products and establish the intrinsic stability of the molecule. Understanding these degradation pathways is crucial for developing stable formulations and robust analytical methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity of this compound in my assay. | Degradation due to improper storage or handling. | 1. Verify Storage: Ensure this compound powder and stock solutions are stored at the recommended temperatures (-20°C for long-term). 2. Fresh Solutions: Prepare fresh aqueous solutions for each experiment. 3. Minimize Freeze-Thaw: Aliquot stock solutions to avoid multiple freeze-thaw cycles. 4. Protect from Light: Use amber vials or foil to shield solutions from light. |
| Inconsistent results between experimental replicates. | Inconsistent this compound concentration due to degradation during the experiment. | 1. Control Experimental Conditions: Maintain consistent pH and temperature across all replicates. 2. Time-Course Study: If the experiment is lengthy, consider performing a time-course study to assess this compound stability under your specific experimental conditions. 3. Internal Standard: Use an internal standard in your analytical method to correct for any variations. |
| Appearance of unexpected peaks in my HPLC chromatogram. | This compound degradation. | 1. Conduct Forced Degradation: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. 2. Optimize HPLC Method: Adjust your HPLC method (e.g., gradient, mobile phase composition) to ensure good separation of this compound from its degradation products. 3. Use a Diode Array Detector: A photodiode array (PDA) detector can help in identifying peaks by comparing their UV spectra. |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility. | 1. Check Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration in the aqueous medium does not exceed the solubility limit of this compound. 2. pH Adjustment: Investigate the effect of pH on this compound's solubility in your experimental buffer. 3. Sonication: Gentle sonication may help in dissolving the compound. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).
-
Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
After each time point, neutralize the solution with 0.1 N Sodium Hydroxide (NaOH) and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate at room temperature for various time points (e.g., 30, 60, 120, 240 minutes).
-
After each time point, neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the mixture at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Dilute the resulting solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place solid this compound powder in a hot air oven at 70°C for 48 hours.
-
After exposure, dissolve an appropriate amount of the powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to direct sunlight or a photostability chamber for 24 hours.
-
Keep a control sample in the dark at the same temperature.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see below for a starting method).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Stability-Indicating HPLC Method for this compound
This is a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required based on the specific degradation products formed.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be: 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30-35 min: 95% to 5% B35-40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm (or a PDA detector to scan a wider range) |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate how to present such data.
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products |
| 0.1 N HCl | 24 hours at 60°C | 85.2 | 2 |
| 0.1 N NaOH | 4 hours at RT | 78.5 | 3 |
| 3% H₂O₂ | 24 hours at RT | 92.1 | 1 |
| Thermal | 48 hours at 70°C | 95.8 | 1 |
| Photolytic | 24 hours | 98.3 | 0 |
Visualizations
References
Technical Support Center: Celesticetin Solubility and Dissolution
Welcome to the technical support center for Celesticetin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively dissolving and handling this compound in a laboratory setting. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: Is there readily available quantitative solubility data for this compound in common laboratory solvents?
A: Currently, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in public literature or commercial datasheets. To provide a helpful starting point, we have compiled solubility data for lincomycin (B1675468) and clindamycin, which are structurally related lincosamide antibiotics. This information can offer a preliminary guide for solvent selection; however, experimental determination of this compound's solubility in your specific solvent system is highly recommended.
Q2: What are the best practices for preparing a stock solution of a compound with unknown solubility?
A: When the solubility of a compound is unknown, it is advisable to start with a small amount of the compound and a common, potent organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Begin by adding a small volume of the solvent and vortexing. If the compound does not dissolve, gentle heating or sonication can be employed. Gradually add more solvent until the compound is fully dissolved to determine an approximate concentration. It is crucial to perform a small-scale test to ensure the compound remains stable under these conditions.
Q3: How can I avoid precipitation when diluting my organic stock solution into an aqueous buffer?
A: Precipitation upon dilution into an aqueous buffer is a common issue, especially for hydrophobic compounds. To mitigate this, ensure that the final concentration of the organic solvent in the aqueous solution is low, as organic solvents can have physiological effects in biological assays.[1] It is recommended to add the organic stock solution to the aqueous buffer slowly while vortexing. If precipitation still occurs, consider using a surfactant or co-solvent in your buffer system, if permissible for your experimental setup.
Solubility Data of Structurally Similar Lincosamides
As a proxy for this compound, the following tables provide solubility data for the related lincosamide antibiotics, lincomycin and clindamycin. These values should be used as a reference point for initial solvent screening.
Table 1: Solubility of Lincomycin
| Solvent | Solubility | Notes |
| Water | 50 mg/mL[2][3] | Freely soluble.[4] Prepare fresh solutions. |
| DMSO | ≥ 100 mg/mL[2] | Hygroscopic; use newly opened DMSO. |
| Methanol (B129727) | Soluble[4] | A 100 µg/ml solution in methanol is available commercially.[5] |
| Ethanol (B145695) | Soluble[4] | Insoluble according to another source.[6] |
Note: Conflicting data exists for ethanol solubility, experimental verification is crucial.
Table 2: Solubility of Clindamycin and its Salts
| Compound | Solvent | Solubility | Notes |
| Clindamycin | Ethanol | ~20 mg/mL[1] | |
| DMSO | ~20 mg/mL[1] | ||
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL[1] | ||
| PBS (pH 7.2) | ~0.2 mg/mL[1] | Aqueous solutions are not recommended for storage beyond one day.[1] | |
| Clindamycin Hydrochloride | Water | 50 mg/mL[3] | Predicted water solubility is 3.1 mg/mL.[7] |
| Clindamycin Phosphate | Water | 101 mg/mL[8] | |
| DMSO | Higher than in methanol and ethanol.[9] | ||
| Methanol | Soluble, but less than in DMSO.[9] | ||
| Ethanol | Lowest solubility among the tested organic solvents.[9] | Insoluble according to another source.[8] |
Note: The solubility can be significantly influenced by the salt form of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the chosen solvent. | Insufficient solvent volume or low solubility of the compound in that specific solvent. | Start with a small amount of compound and gradually add solvent. If it remains insoluble, try a different solvent. For many organic compounds, DMSO is a good starting point due to its strong solubilizing power.[10][11] |
| The compound may require energy to dissolve. | Gentle heating or sonication can be applied. However, be cautious as this may degrade heat-sensitive compounds. Always check the compound's stability information. | |
| Precipitation occurs when diluting a stock solution into an aqueous buffer. | The compound has low solubility in the final aqueous medium. The concentration of the organic co-solvent may be too high. | Decrease the final concentration of the compound in the aqueous buffer. Add the stock solution to the buffer slowly while vortexing. Ensure the final percentage of the organic solvent is as low as possible. |
| The solution is cloudy or hazy after dissolution. | The compound may not be fully dissolved, or it may have formed a suspension. The compound might be degrading. | Try filtering the solution through a 0.22 µm or 0.45 µm filter. If the cloudiness persists, it may indicate insolubility or degradation. Consider analyzing the solution by HPLC to check for degradation products. |
| Inconsistent results in biological assays. | The compound may not be fully in solution, leading to inaccurate concentrations. The solvent itself might be exerting a biological effect. | Ensure the compound is completely dissolved before use. Always include a vehicle control (the solvent without the compound) in your experiments to account for any effects of the solvent. |
Experimental Protocols
Protocol for Determining Qualitative Solubility
-
Preparation : Weigh out a small, precise amount of this compound (e.g., 1 mg) into several individual, clear vials.
-
Solvent Addition : To each vial, add a measured volume (e.g., 100 µL) of a different laboratory solvent (e.g., water, ethanol, DMSO, methanol).
-
Initial Observation : Vortex each vial at room temperature for 1-2 minutes. Visually inspect for dissolution. Note if the solution is clear, hazy, or if solid particles remain.
-
Assisted Dissolution : If the compound is not fully dissolved, gently warm the vial (e.g., to 37°C) or place it in a sonicator bath for 5-10 minutes.
-
Re-evaluation : After warming or sonication, allow the vial to return to room temperature and observe again. Note any changes in solubility.
-
Incremental Solvent Addition : If the compound is still not dissolved, add another measured volume of the solvent and repeat the observation and assisted dissolution steps.
-
Documentation : Record the approximate concentration at which the compound fully dissolves in each solvent.
General Workflow for Compound Solubility Determination
Caption: Workflow for determining the solubility of a compound in various solvents.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clindamycin hydrochloride | 21462-39-5 [chemicalbook.com]
- 4. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Validation & Comparative
Unveiling the Molecular Embrace: A Comparative Guide to Validating Celesticetin's Binding Site on the 23S rRNA
For researchers, scientists, and drug development professionals, understanding the precise interactions between an antibiotic and its target is paramount for rational drug design and overcoming resistance. This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding site of celesticetin (B1194208), a lincosamide antibiotic, on the 23S ribosomal RNA (rRNA). We delve into the specifics of its interaction, compare it with other lincosamides, and provide detailed experimental protocols to aid in the design and execution of validation studies.
This compound, a member of the lincosamide family of antibiotics, exerts its therapeutic effect by inhibiting bacterial protein synthesis. The primary target of this class of antibiotics is the 50S ribosomal subunit, specifically the 23S rRNA component. Pinpointing the exact binding site is crucial for understanding its mechanism of action and for the development of novel derivatives with improved efficacy and the ability to circumvent resistance mechanisms.
This compound's Footprint on the 23S rRNA: A Comparative Analysis
Chemical footprinting studies have been instrumental in identifying the binding site of this compound on the Escherichia coli 23S rRNA. These experiments have revealed that this compound alters the chemical reactivity of specific nucleotides within the central loop of domain V, a region critically involved in the peptidyltransferase activity of the ribosome.[1] This interaction sterically hinders the proper positioning of aminoacyl-tRNA and prevents peptide bond formation.
The nucleotides affected by this compound binding are A2058, A2059, A2062, A2451, and G2505.[1] This binding pocket is shared among other lincosamides, such as lincomycin (B1675468) and clindamycin (B1669177), highlighting a conserved mechanism of action for this antibiotic class. However, subtle differences in their interaction profiles can influence their potency and resistance profiles.
Quantitative Comparison of Lincosamide Binding
| Antibiotic | Dissociation Constant (Kdiss) (µM) | Interacting 23S rRNA Residues (E. coli) |
| This compound | Not explicitly determined | A2058, A2059, A2062, A2451, G2505[1] |
| Lincomycin | ~5 | A2058, G2061 (weak), A2451, G2505 |
| Clindamycin | ~8 | A2058, A2059, G2061 (weak), A2451, G2505 |
Visualizing the Interaction Pathway
The following diagram illustrates the logical workflow for validating the binding site of this compound on the 23S rRNA, from initial hypothesis to detailed molecular characterization.
Experimental Protocols: A Guide to Key Methodologies
To facilitate the replication and extension of these findings, detailed protocols for the primary experimental techniques are provided below.
Chemical Footprinting with Dimethyl Sulfate (DMS)
This protocol outlines the general steps for identifying antibiotic binding sites on rRNA using DMS, which methylates adenine (B156593) and cytosine residues that are not protected by protein or drug binding.
Materials:
-
Purified 70S ribosomes from E. coli
-
This compound (or other lincosamide) solution
-
DMS (Dimethyl Sulfate)
-
Reaction buffer (e.g., containing HEPES-KOH, Mg(OAc)2, NH4Cl, DTT)
-
Quenching solution (e.g., containing β-mercaptoethanol)
-
RNA extraction reagents (e.g., phenol:chloroform)
-
Reverse transcriptase
-
Radiolabeled primers specific to regions flanking the expected binding site
-
Sequencing gel reagents
Procedure:
-
Ribosome-Antibiotic Complex Formation:
-
Incubate purified 70S ribosomes with the desired concentration of this compound in the reaction buffer for 15-30 minutes at 37°C to allow for binding equilibrium to be reached.
-
Prepare a control sample without the antibiotic.
-
-
DMS Modification:
-
Add DMS to both the antibiotic-containing and control samples. The concentration and incubation time should be optimized to ensure, on average, less than one modification per rRNA molecule. A typical starting point is 1-5 µL of a 1:10 dilution of DMS in ethanol (B145695) for a 100 µL reaction, incubated for 10-20 minutes at 37°C.
-
-
Quenching the Reaction:
-
Stop the methylation reaction by adding the quenching solution.
-
-
RNA Extraction:
-
Extract the rRNA from the reaction mixtures using a standard phenol:chloroform extraction followed by ethanol precipitation.
-
-
Primer Extension Analysis:
-
Anneal a 5'-radiolabeled DNA primer to the purified rRNA downstream of the region of interest.
-
Perform reverse transcription. The reverse transcriptase will pause or stop at the methylated nucleotides.
-
-
Gel Electrophoresis and Analysis:
-
Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.
-
Run a dideoxy sequencing ladder alongside the samples to precisely map the modified bases.
-
Visualize the results by autoradiography.
-
Compare the band patterns of the this compound-treated and control samples. A decrease in band intensity in the presence of the antibiotic indicates protection of that nucleotide, thus identifying it as part of the binding site.
-
Signaling Pathway of Lincosamide Action
The following diagram illustrates the mechanism of action of lincosamides, including this compound, at the ribosomal level.
Conclusion
The validation of this compound's binding site on the 23S rRNA is a critical step in understanding its antibacterial activity. Chemical footprinting data clearly indicates its interaction with key nucleotides in the peptidyltransferase center. While quantitative binding affinity data for this compound remains to be precisely determined, comparisons with other lincosamides provide a strong framework for its characterization. The experimental protocols and conceptual diagrams provided in this guide offer a robust toolkit for researchers to further investigate the molecular intricacies of this compound and to pave the way for the development of next-generation antibiotics.
References
A Comparative Analysis of Celesticetin and Lincomycin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic pathways of two closely related lincosamide antibiotics: celesticetin (B1194208) and lincomycin (B1675468). Produced by different Streptomyces species, these compounds share a common structural scaffold but differ in key functional groups, leading to distinct bioactivities. Understanding the nuances of their biosynthesis is critical for targeted drug development and the generation of novel, more potent antibiotic variants through synthetic biology and combinatorial biosynthesis.
Introduction to Lincosamide Antibiotics
Lincomycin, produced by Streptomyces lincolnensis, and this compound, from Streptomyces caelestis, are clinically significant antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Their structures consist of an amino acid moiety linked to an eight-carbon amino-sugar. The primary structural difference lies in the amino acid precursor and the modification of the sugar moiety. Lincomycin incorporates a propyl-L-proline derivative, while this compound utilizes L-proline.[1][2] Additionally, this compound possesses a salicylate (B1505791) group attached to its sugar component, a feature absent in lincomycin.[3] These structural variations arise from differences in their respective biosynthetic gene clusters, lmb for lincomycin and ccb for this compound, which, despite a high degree of homology, contain key enzymatic distinctions.[3]
Biosynthetic Pathways: A Side-by-Side Comparison
The biosynthesis of both this compound and lincomycin can be broadly divided into three key stages: 1) formation of the amino acid precursor, 2) synthesis of the amino-sugar, and 3) condensation and tailoring reactions.
Amino Acid Precursor Biosynthesis
A primary divergence in the biosynthetic pathways occurs in the formation of the proline-derived unit.
-
This compound: The ccb gene cluster utilizes the common proteinogenic amino acid L-proline as its precursor. The adenylation domain-containing enzyme CcbC is responsible for activating L-proline for subsequent condensation.[2]
-
Lincomycin: The lmb gene cluster directs the synthesis of the non-proteinogenic amino acid (2S,4R)-4-propyl-L-proline (PPL) . This process starts from L-tyrosine and involves a series of enzymatic modifications catalyzed by enzymes encoded by the lmbA, lmbB1, lmbB2, lmbW, lmbX, and lmbY genes.[4] The homologous adenylation enzyme, LmbC, specifically recognizes and activates PPL.[2]
Amino-Sugar Biosynthesis
The biosynthesis of the eight-carbon sugar, a methylthiolincosamide (MTL) core, is largely conserved between the two pathways, involving a series of homologous enzymes. The pathway initiates with precursors from primary metabolism, D-fructose 6-phosphate and D-ribose 5-phosphate.
Condensation and Tailoring Reactions
The final stages of biosynthesis involve the condensation of the amino acid and amino-sugar moieties, followed by a series of tailoring steps that result in the mature antibiotics. A key branching point in the pathways is governed by the homologous pyridoxal-5'-phosphate (PLP)-dependent enzymes, CcbF and LmbF.[5]
-
In this compound Biosynthesis: CcbF catalyzes a decarboxylation-coupled oxidative deamination of a mycothiol-derived cysteine conjugate. This reaction is crucial for the subsequent attachment of a two-carbon linker to the sulfur atom, which is later decorated with a salicylate group by the acyl-CoA ligase Ccb2 and the acyltransferase Ccb1.[5]
-
In Lincomycin Biosynthesis: LmbF facilitates a β-elimination reaction on the same mycothiol-derived intermediate, leading to the formation of a sulfhydryl group.[5] This thiol is then methylated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase LmbG.
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing key enzymes and production yields in this compound and lincomycin biosynthesis.
Table 1: Comparative Enzyme Kinetics of Adenylation Domains
| Enzyme | Natural Substrate | Km (mM) | kcat (min-1) | Reference |
| CcbC | L-Proline | 0.35 ± 0.04 | 42.3 ± 1.5 | [1] |
| LmbC | (2S,4R)-4-propyl-L-proline (PPL) | 0.29 ± 0.03 | 34.8 ± 1 | [1] |
Table 2: Production Yields from Engineered Streptomyces Strains
| Strain | Genetic Modification | Product | Titer Improvement | Reference |
| S. lincolnensis | Overexpression of lmbU | Lincomycin | 75% increase | [6] |
| S. lincolnensis | Deletion of slinc377 (MarR-type regulator) | Lincomycin | 244% increase | [6] |
| S. lincolnensis | Overexpression of slinc348 (transcriptional regulator) | Lincomycin | 702% increase | [6] |
| S. coelicolor | Heterologous expression of lmb cluster | Lincomycin | 1-3% of native producer | [3] |
Experimental Protocols
This section details the methodologies for key experiments commonly used in the study of this compound and lincomycin biosynthesis.
Recombinant Protein Expression and Purification
-
Gene Cloning: The genes encoding the biosynthetic enzymes (e.g., lmbC, ccbC, lmbF, ccbF) are amplified from the genomic DNA of S. lincolnensis or S. caelestis and cloned into an appropriate expression vector, often containing a polyhistidine-tag (His-tag) for affinity purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3).
-
Protein Induction: The E. coli culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C, and then protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). The cells are lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole (B134444), e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Enzyme Assays
-
Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., 50 mM Tris-HCl pH 7.5-8.5), the purified enzyme (at a concentration of 1-10 µM), the substrate(s) (at varying concentrations to determine kinetic parameters), and any necessary co-factors (e.g., ATP, MgCl2 for adenylation domains; PLP for LmbF/CcbF).
-
Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching: The reaction is stopped by the addition of a quenching agent, such as an organic solvent (e.g., methanol, acetonitrile) or a strong acid (e.g., trichloroacetic acid).
-
Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
LC-MS Analysis of Lincosamides
-
Chromatographic Separation: The samples are injected onto a C18 reverse-phase HPLC column. A gradient elution is typically employed using a mobile phase consisting of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Mass Spectrometry Detection: The eluent from the HPLC is directed to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to identify the molecular ions of the expected products or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.
Signaling Pathways and Regulation
The biosynthesis of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling molecules and transcriptional regulators.
Regulation of Lincomycin Biosynthesis
The lmb gene cluster contains a key transcriptional regulator, LmbU , which acts as a pleiotropic activator, positively regulating the expression of most of the lmb biosynthetic genes.[7] LmbU also appears to regulate genes outside the cluster, suggesting a broader role in the physiology of S. lincolnensis. The expression of lmbU itself is controlled by other regulatory proteins, indicating a hierarchical regulatory cascade.
Regulation of this compound Biosynthesis
The regulation of the ccb gene cluster is less well-characterized. However, given the high homology between the lmb and ccb clusters, it is likely that a homologous regulatory system exists in S. caelestis. The ccb cluster also contains putative regulatory genes that may play a role in controlling this compound production.[3] General regulatory mechanisms in Streptomyces, such as those involving gamma-butyrolactones and two-component systems, are also likely to influence the expression of the ccb genes.[8]
Visualizations
The following diagrams illustrate the key biosynthetic pathways and regulatory relationships discussed in this guide.
Caption: Comparative overview of this compound and lincomycin biosynthetic pathways.
Caption: Regulatory network overview for lincosamide biosynthesis.
Conclusion
The biosynthetic pathways of this compound and lincomycin offer a fascinating case study in the evolution of secondary metabolite production. While sharing a common ancestry and a majority of homologous enzymes, key divergences in substrate specificity and tailoring reactions lead to the production of structurally and functionally distinct antibiotics. The detailed understanding of these pathways, supported by quantitative data and robust experimental protocols, provides a powerful toolkit for researchers aiming to engineer novel lincosamide derivatives with improved therapeutic properties. Future work to fully elucidate the regulatory networks governing this compound biosynthesis will further enhance our ability to manipulate these pathways for the production of next-generation antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manipulation of metabolic pathways controlled by signaling molecules, inducers of antibiotic production, for genome mining in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
Celesticetin vs. Chloramphenicol: A Comparative Guide to Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of celesticetin (B1194208) and chloramphenicol (B1208), two antibiotics that inhibit protein synthesis. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide a framework for their comparative analysis.
Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center
Both this compound and chloramphenicol exert their antibiotic effects by targeting the bacterial ribosome, specifically the 50S subunit, to inhibit protein synthesis. Their primary mechanism involves the obstruction of the peptidyl transferase center (PTC), the enzymatic core of the ribosome responsible for forming peptide bonds between amino acids.
Chloramphenicol , a broad-spectrum antibiotic, binds to the A-site of the PTC.[1] By occupying this critical site, it directly interferes with the proper positioning of the aminoacyl-tRNA, thereby preventing peptide bond formation and halting polypeptide chain elongation.[1]
This compound , a member of the lincosamide class of antibiotics, also binds to the 50S ribosomal subunit in close proximity to the PTC. Lincosamides are known to inhibit peptide bond formation, likely by interfering with the binding of tRNA molecules at the A and/or P sites of the ribosome. While the precise binding site of this compound may have subtle differences from that of chloramphenicol, their mechanisms functionally converge on the inhibition of peptidyl transferase activity.
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Target Organism/System | IC50 | Reference |
| Chloramphenicol | E. coli in vitro translation | ~2 µM | [2] |
| Mammalian mitochondrial protein synthesis (heart) | 9.8 µM | [2] | |
| Mammalian mitochondrial protein synthesis (liver) | 11.8 µM | [2] | |
| This compound | Streptomyces coelicolor | 1600 nM (1.6 µM) | [3] |
Note: The provided IC50 values are for illustrative purposes and are not directly comparable due to differing experimental conditions. A standardized head-to-head assay is required for a definitive comparison of potency.
Experimental Protocols for Comparative Analysis
To directly compare the inhibitory potency of this compound and chloramphenicol, a standardized in vitro transcription-translation (IVTT) assay is recommended. This assay allows for the quantification of protein synthesis in a controlled, cell-free environment.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
Objective: To determine and compare the IC50 values of this compound and chloramphenicol for the inhibition of bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system (e.g., Promega S30 T7 High-Yield Protein Expression System)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase) under the control of a T7 promoter
-
This compound (stock solution in DMSO or water)
-
Chloramphenicol (stock solution in ethanol (B145695) or DMSO)
-
Amino acid mixture
-
NTPs (ATP, GTP, CTP, UTP)
-
Control vehicle (DMSO or ethanol)
-
Luciferase assay reagent or ONPG (o-nitrophenyl-β-D-galactopyranoside) for β-galactosidase assay
-
96-well microplates
-
Incubator
-
Luminometer or spectrophotometer
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and NTPs according to the manufacturer's instructions.
-
Prepare inhibitor dilutions: Create a serial dilution of this compound and chloramphenicol in the appropriate vehicle. The concentration range should span from expected sub-inhibitory to complete inhibitory concentrations.
-
Set up reactions: In a 96-well plate, add the following to each well:
-
Master mix
-
Plasmid DNA template
-
Inhibitor dilution or vehicle control
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Quantify reporter protein activity:
-
For luciferase: Add luciferase assay reagent to each well and measure luminescence using a luminometer.
-
For β-galactosidase: Add ONPG solution to each well, incubate until a yellow color develops, and measure absorbance at 420 nm using a spectrophotometer.
-
-
Data analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Effects on Cellular Signaling Pathways
The primary effect of both this compound and chloramphenicol is the direct inhibition of protein synthesis, which has widespread downstream consequences on virtually all cellular signaling pathways. By halting the production of new proteins, these antibiotics can induce a variety of stress responses in bacteria.
Inhibition of protein synthesis is known to trigger the stringent response in bacteria, a global reprogramming of cellular metabolism in response to nutrient starvation or other stresses. This response is mediated by the alarmones ppGpp and pppGpp, which accumulate when protein synthesis is stalled. The stringent response leads to the downregulation of ribosome and tRNA synthesis and the upregulation of genes involved in amino acid biosynthesis and stress survival.
Furthermore, the arrest of protein synthesis can lead to the accumulation of unfolded or misfolded proteins, potentially activating heat shock and other stress responses . While not a direct effect on a specific signaling cascade, the global shutdown of protein production makes these inhibitors powerful tools for studying the consequences of translational arrest on cellular homeostasis.
Summary and Conclusion
This compound and chloramphenicol are both potent inhibitors of bacterial protein synthesis that target the 50S ribosomal subunit. While they share a common functional target in the peptidyl transferase center, their precise binding interactions and inhibitory potencies may differ.
Chloramphenicol:
-
Advantages: Broad-spectrum activity, well-characterized mechanism of action.
-
Disadvantages: Potential for serious side effects in humans, including bone marrow suppression, limiting its clinical use.[2] Resistance mechanisms are well-documented.
This compound:
-
Advantages: As a lincosamide, it belongs to a clinically important class of antibiotics. May be effective against certain chloramphenicol-resistant strains.
-
Disadvantages: Less extensively studied than chloramphenicol. Comparative efficacy and potential for resistance development require further investigation.
For researchers, the choice between this compound and chloramphenicol will depend on the specific experimental goals. Chloramphenicol serves as a well-established tool for general protein synthesis inhibition. This compound offers an alternative for studies focusing on the lincosamide class of antibiotics or for comparative mechanism-of-action studies. To definitively assess their relative potencies, a direct comparative study using a standardized assay, such as the IVTT protocol outlined above, is essential.
References
Unraveling the Mechanisms of Ribosomal Stalling: A Comparative Guide to Celesticetin and Erythromycin
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of antibiotic action is paramount. This guide provides an in-depth comparison of ribosomal stalling induced by two distinct antibiotics: celesticetin (B1194208), a lincosamide, and erythromycin (B1671065), a macrolide. By examining their binding sites, effects on the nascent peptide chain, and the specifics of translational arrest, this document aims to provide a clear and objective resource supported by experimental data.
Introduction to this compound and Erythromycin
Both this compound and erythromycin are potent inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit. However, they belong to different antibiotic classes and exhibit distinct mechanisms of action that lead to ribosomal stalling, a critical process in the regulation of certain bacterial genes and a key aspect of their antibiotic efficacy.
Erythromycin , a 14-membered macrolide, is a widely used antibiotic that has been extensively studied. It binds within the nascent peptide exit tunnel (NPET) of the ribosome.[1][2] Its primary mechanism of inhibition is not a complete blockage of protein synthesis, but rather a context-dependent stalling of the ribosome.[3][4] This stalling is often dependent on the sequence of the nascent polypeptide chain being synthesized.[5]
This compound , a member of the lincosamide class of antibiotics, also targets the 50S ribosomal subunit. Its binding site is located within the central loop of domain V of the 23S rRNA, a region integral to the peptidyl transferase center (PTC).[6] Lincosamides are known to cause the dissociation of peptidyl-tRNA from the ribosome, effectively halting translation.[1]
Mechanism of Ribosomal Stalling: A Head-to-Head Comparison
The differences in the ribosomal stalling mechanisms of this compound and erythromycin stem from their distinct binding sites and their interactions with the ribosomal machinery and the nascent peptide chain.
Binding Sites and Immediate Effects
Erythromycin binds to the wall of the NPET, a channel through which the newly synthesized polypeptide chain emerges from the ribosome.[1][2] This binding site is adjacent to, but not directly within, the PTC. Cryo-EM structures have revealed that erythromycin's desosamine (B1220255) sugar moiety forms crucial hydrogen bonds with the 23S rRNA.[1] Its presence constricts the tunnel, which can sterically hinder the passage of certain nascent peptide chains.[7]
This compound, on the other hand, binds directly within the PTC, altering the reactivity of key residues such as A2058, A2059, A2062, A2451, and G2505 of the 23S rRNA.[6] This direct interaction with the catalytic core of the ribosome suggests a more direct interference with peptide bond formation.
Role of the Nascent Peptide Chain
A crucial distinction in the stalling mechanisms of these two antibiotics is the role of the nascent peptide chain.
Erythromycin-induced stalling is highly dependent on the sequence of the nascent peptide. Specific peptide motifs, such as those found in the leader peptides of erythromycin resistance genes like ermBL and ermC, are required to induce stalling in the presence of the drug.[8][9] For example, stalling during the translation of the ermBL leader peptide occurs when the 10th amino acid (Asp) is in the P-site and the 11th (Lys) is in the A-site.[7][9] The antibiotic does not directly interact with the nascent peptide but rather redirects its path within the tunnel, leading to an inactive conformation of the PTC that prevents peptide bond formation.[7]
The mechanism of This compound-induced stalling appears to be less dependent on specific, extended nascent peptide motifs. As a lincosamide, its primary effect is to cause the premature dissociation of peptidyl-tRNA from the ribosome.[1] This effect is observed with very short nascent peptides, suggesting a direct disruption of the PTC's ability to maintain a stable interaction with the growing polypeptide chain.
Quantitative Comparison of Stalling Parameters
The following table summarizes the key quantitative differences in the ribosomal stalling mechanisms of this compound and erythromycin based on available experimental data.
| Parameter | This compound (Lincosamides) | Erythromycin (Macrolides) | References |
| Binding Site | Peptidyl Transferase Center (PTC) of 23S rRNA | Nascent Peptide Exit Tunnel (NPET) | [6],[1][2] |
| Key rRNA Residues | A2058, A2059, A2062, A2451, G-2505 | A2058, A2059 | [6],[1] |
| Primary Stalling Mechanism | Induces dissociation of peptidyl-tRNA | Nascent peptide-dependent inhibition of peptide bond formation | [1],[7] |
| Nascent Peptide Length for Stalling | Short (e.g., 2-4 amino acids for clindamycin) | Longer (e.g., 6-8 amino acids) | [1] |
| Stalling Motif Dependence | Less dependent on specific, extended motifs | Highly dependent on specific nascent peptide motifs (e.g., ErmBL, ErmC) | [1],[8][9] |
Experimental Protocols
Understanding the methodologies used to elucidate these mechanisms is crucial for researchers in the field. Below are detailed protocols for key experiments cited in the study of ribosomal stalling.
Toeprinting Assay
The toeprinting assay is a primer extension inhibition technique used to map the precise location of a stalled ribosome on an mRNA transcript.[10][11][12]
Principle: A reverse transcriptase enzyme extends a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the potential stall site. When the reverse transcriptase encounters a stalled ribosome, it stops, generating a truncated cDNA product. The length of this "toeprint" fragment, when analyzed on a sequencing gel, reveals the exact position of the 3' edge of the ribosome on the mRNA.[12]
Detailed Protocol:
-
Template Preparation: A DNA template containing a T7 promoter followed by the mRNA sequence of interest is prepared, often by PCR.
-
In Vitro Transcription/Translation: A coupled in vitro transcription-translation system (e.g., PURExpress) is used. The DNA template is added to the reaction mix containing all necessary components for transcription and translation.
-
Antibiotic Addition: The antibiotic of interest (this compound or erythromycin) is added to the reaction at various concentrations. A control reaction without the antibiotic is also prepared.
-
Incubation: The reaction is incubated at 37°C to allow for transcription, translation, and potential ribosomal stalling.
-
Primer Annealing: A 5'-end-labeled primer is added to the reaction and annealed to the mRNA.
-
Reverse Transcription: Reverse transcriptase and dNTPs are added, and the mixture is incubated to allow for cDNA synthesis.
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder generated from the same DNA template. The position of the toeprint band indicates the location of the stalled ribosome.[10]
Ribosome Profiling
Ribosome profiling (Ribo-Seq) provides a genome-wide snapshot of all ribosome positions on all mRNAs within a cell at a given moment.[8]
Principle: Cells are treated with an antibiotic to stall ribosomes. The cells are then lysed, and the lysate is treated with nucleases to digest all RNA that is not protected by ribosomes. The resulting ribosome-protected mRNA fragments (footprints) are isolated, converted to a cDNA library, and sequenced using high-throughput sequencing. The sequencing reads are then mapped back to the transcriptome to reveal the locations and density of ribosomes.
Detailed Protocol:
-
Cell Culture and Treatment: Bacterial cells are grown to the desired density and then treated with the antibiotic (this compound or erythromycin) for a short period to induce stalling.
-
Cell Lysis and Nuclease Treatment: Cells are rapidly lysed, and the lysate is treated with a nuclease (e.g., RNase I) to digest unprotected mRNA.
-
Ribosome Isolation: Ribosomes are isolated from the lysate, typically by ultracentrifugation through a sucrose (B13894) cushion.
-
Footprint Extraction: The ribosome-protected mRNA fragments are extracted from the isolated ribosomes.
-
Library Preparation: The extracted footprints are ligated to adapters, reverse transcribed to cDNA, and amplified by PCR to create a sequencing library.
-
Sequencing and Data Analysis: The library is sequenced, and the reads are aligned to the genome or transcriptome to generate a ribosome footprint profile.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of biological macromolecules, including ribosome-antibiotic complexes.[7][13]
Principle: A purified sample of stalled ribosome-antibiotic complexes is rapidly frozen in a thin layer of vitreous ice. This preserves the native structure of the complex. A transmission electron microscope is then used to acquire a large number of two-dimensional projection images of the particles in different orientations. These images are then computationally processed and combined to reconstruct a three-dimensional density map of the complex, which can be used to build an atomic model.
Detailed Protocol:
-
Sample Preparation: Stalled ribosome complexes are prepared by in vitro translation in the presence of the antibiotic and a specific mRNA template known to cause stalling. The stalled complexes are then purified.
-
Grid Preparation: A small volume of the purified sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.
-
Data Collection: The frozen grids are loaded into a cryo-electron microscope, and a large dataset of images is collected automatically.
-
Image Processing: The raw images are processed to correct for motion and to pick out individual ribosome particles.
-
3D Reconstruction and Model Building: The particle images are classified and aligned to generate a high-resolution 3D reconstruction of the ribosome-antibiotic complex. An atomic model of the complex is then built into the resulting density map.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key differences in the ribosomal stalling pathways induced by erythromycin and this compound, as well as a typical experimental workflow for studying these phenomena.
Conclusion
The ribosomal stalling mechanisms of this compound and erythromycin, while both leading to the inhibition of protein synthesis, are fundamentally different. Erythromycin acts as a context-dependent modulator of translation, inducing stalling in cooperation with specific nascent peptide sequences that allosterically inactivate the peptidyl transferase center. In contrast, this compound, as a lincosamide, appears to act more directly on the PTC, causing the premature dissociation of the growing peptide chain. These distinctions, summarized in this guide, are critical for understanding the spectrum of activity, mechanisms of resistance, and for the future development of novel ribosome-targeting antibiotics. The provided experimental protocols and workflows offer a foundational guide for researchers aiming to further investigate these and other inhibitors of protein synthesis.
References
- 1. Kinetics of binding of macrolides, lincosamides, and synergimycins to ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Distinct elongation stalls during translation are linked with distinct pathways for mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Nascent peptide in the ribosome exit tunnel affects functional properties of the A-site of the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Detecting and Rescuing Stalled Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Toeprint Assays for Detecting RNA Structure and Protein-RNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cryo-EM structure of the tetracycline resistance protein TetM in complex with a translating ribosome at 3.9-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosomal Stalling During Translation: Providing Substrates for Ribosome-Associated Protein Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
Celesticetin and its Synthetic Derivatives: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the natural lincosamide antibiotic, celesticetin (B1194208), and its synthetic derivatives. The following sections present quantitative data on their antibacterial activity, detailed experimental methodologies, and a visual representation of their mechanism of action.
Antibacterial Efficacy: A Quantitative Comparison
The antibacterial potency of this compound and its synthetic hybrid lincosamides, CELIN and ODCELIN, was evaluated against the Gram-positive bacterium Kocuria rhizophila. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for each compound. Lower MIC values indicate higher antibacterial efficacy.
| Compound | Type | Target Organism | Minimum Inhibitory Concentration (MIC) (nM) |
| This compound | Natural Product | Kocuria rhizophila | 1600[1] |
| Lincomycin | Natural Product | Kocuria rhizophila | 400[1] |
| CELIN | Synthetic Derivative | Kocuria rhizophila | 100[1] |
| ODCELIN | Synthetic Derivative | Kocuria rhizophila | 100[1] |
Key Findings:
-
The synthetic derivatives, CELIN and ODCELIN, demonstrated significantly greater antibacterial activity against Kocuria rhizophila than the natural product this compound, with MIC values 16 times lower.[1]
-
Both CELIN and ODCELIN were also four times more potent than lincomycin, another natural lincosamide antibiotic.[1]
-
The structural modifications in the synthetic derivatives, specifically the presence of a 4-propyl chain on the proline moiety, are suggested to significantly enhance antibacterial activity.[1]
Experimental Protocols
The following section details the methodology used to determine the Minimum Inhibitory Concentration (MIC) of the tested compounds.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using a liquid media dilution method.[1]
Procedure:
-
Preparation of Bacterial Culture: A culture of the gram-positive bacterium Kocuria rhizophila was grown to a suitable density.
-
Serial Dilution of Compounds: The test compounds (this compound, lincomycin, CELIN, and ODCELIN) were serially diluted in a liquid growth medium to create a range of concentrations.
-
Inoculation: Each dilution of the compounds was inoculated with the prepared bacterial culture.
-
Incubation: The inoculated cultures were incubated under appropriate conditions to allow for bacterial growth.
-
Observation: After the incubation period, the cultures were visually inspected for turbidity, indicating bacterial growth.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth occurred.[1]
Mechanism of Action: Inhibition of Protein Synthesis
This compound and its derivatives, like other lincosamide antibiotics, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.
Signaling Pathway of Protein Synthesis Inhibition by this compound
The following diagram illustrates the mechanism by which this compound interferes with bacterial protein synthesis.
Caption: this compound binds to specific nucleotides within the 23S rRNA of the 50S ribosomal subunit, interfering with the peptidyl transferase center and inhibiting peptide bond formation.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standard procedure in microbiology to assess the effectiveness of antimicrobial agents.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Anticancer Efficacy
Currently, there is a lack of publicly available data on the anticancer efficacy of this compound and its synthetic derivatives. Further research is required to evaluate their potential as anticancer agents and to determine their IC50 values against various cancer cell lines.
Conclusion
The synthetic derivatives of this compound, CELIN and ODCELIN, exhibit superior antibacterial activity against Kocuria rhizophila compared to the parent compound. This enhanced efficacy highlights the potential of synthetic modifications to improve the therapeutic properties of natural products. The mechanism of action for both the natural and synthetic compounds is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. While the antibacterial potential is promising, the anticancer properties of this compound and its derivatives remain unexplored.
References
Cross-Resistance Between Celesticetin and Macrolide Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of the lincosamide antibiotic, celesticetin (B1194208), and macrolide antibiotics. The primary mechanism of cross-resistance involves target site modification, which significantly impacts the efficacy of both antibiotic classes. This document summarizes the available data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms.
Introduction to this compound and Macrolides
This compound is a lincosamide antibiotic, a class of drugs that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Macrolides, such as erythromycin (B1671065) and azithromycin, are a widely used class of antibiotics that also target the 50S ribosomal subunit, albeit with a different chemical structure. Despite their structural differences, their overlapping binding sites are a crucial factor in the development of cross-resistance.
Mechanism of Cross-Resistance
The predominant mechanism of acquired cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics is known as the MLSB phenotype. This resistance is conferred by the enzymatic modification of the ribosomal target.
Key Points:
-
Target Site Modification: The primary mechanism involves the methylation of an adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA component of the 50S ribosomal subunit.[1][2]
-
Role of erm Genes: This methylation is catalyzed by adenine-N6-methyltransferases, which are encoded by erm (erythromycin ribosome methylation) genes.[1] The presence of erm genes, such as erm(A), erm(B), and erm(C), is a common cause of the MLSB phenotype in clinically relevant bacteria like Staphylococcus aureus.[2]
-
Reduced Binding Affinity: The methylation of A2058 sterically hinders the binding of both macrolides and lincosamides to the ribosome, leading to reduced antibiotic efficacy and, consequently, antibiotic resistance.[1]
-
Phenotypic Expression: MLSB resistance can be expressed either constitutively (the resistance genes are always active) or inducibly (resistance is activated in the presence of an inducing agent, typically a macrolide).[3]
The shared mechanism of action and resistance pathway between this compound (a lincosamide) and macrolides is depicted in the following signaling pathway diagram.
Quantitative Data on Cross-Resistance
The following table presents representative MIC data for erythromycin (a macrolide) and clindamycin (B1669177) (a lincosamide) against Staphylococcus aureus strains with different MLSB resistance phenotypes. It is highly probable that this compound would exhibit a similar susceptibility pattern.
| Bacterial Strain & Phenotype | Resistance Mechanism | Erythromycin MIC (µg/mL) | Clindamycin MIC (µg/mL) | Expected this compound MIC |
| S. aureus (Susceptible) | None | ≤ 0.5 | ≤ 0.25 | Susceptible |
| S. aureus (iMLSB) | Inducible erm gene | ≥ 1 | ≤ 0.25 (without induction) | Susceptible (without induction) |
| S. aureus (cMLSB) | Constitutive erm gene | ≥ 1 | ≥ 1 | Resistant |
| S. aureus (MS) | Efflux pump (msrA) | ≥ 1 | ≤ 0.25 | Susceptible |
iMLSB: Inducible Macrolide-Lincosamide-Streptogramin B resistance; cMLSB: Constitutive Macrolide-Lincosamide-Streptogramin B resistance; MS: Macrolide-Streptogramin B resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MICs.
Materials:
-
Bacterial isolates (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound and macrolide antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 108 CFU/mL)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (optional, for quantitative growth assessment)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of this compound and the macrolide antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for both susceptible and resistant strains.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in saline to match the 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
The workflow for this experimental protocol is illustrated below.
D-Test for Inducible Clindamycin Resistance
This disk diffusion test is used to identify inducible MLSB resistance.
Materials:
-
Mueller-Hinton agar (B569324) plates
-
Erythromycin (15 µg) and clindamycin (2 µg) disks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculation:
-
Aseptically swab the surface of a Mueller-Hinton agar plate with the standardized bacterial inoculum to create a lawn of growth.
-
-
Disk Placement:
-
Place an erythromycin disk and a clindamycin disk on the agar surface, with a distance of 15-20 mm between their edges.
-
-
Incubation:
-
Incubate the plate overnight at 35°C ± 2°C.
-
-
Interpretation:
-
A flattening of the zone of inhibition around the clindamycin disk, in the area adjacent to the erythromycin disk (forming a "D" shape), indicates inducible resistance. This is a positive D-test.
-
Conclusion
The available evidence strongly indicates a high potential for cross-resistance between this compound and macrolide antibiotics in bacteria possessing the MLSB resistance phenotype, particularly those carrying erm genes. This is due to their overlapping binding sites on the 50S ribosomal subunit. Researchers and clinicians should be aware of this cross-resistance and consider it when selecting antimicrobial agents. Standard susceptibility testing methods, such as broth microdilution for MIC determination and the D-test for inducible resistance, are essential for guiding appropriate therapeutic choices. Further studies providing direct comparative MIC data for this compound against a broad panel of macrolide-resistant strains are warranted to fully elucidate its activity spectrum.
References
Celesticetin in the Lincosamide Family: A Comparative Analysis
A deep dive into the comparative efficacy and mechanisms of celesticetin (B1194208) versus other notable lincosamides, including lincomycin (B1675468) and clindamycin (B1669177), reveals this compound as a structurally related but generally less potent member of this antibiotic class. This guide synthesizes available in vitro and in vivo data, details experimental methodologies for their evaluation, and visually breaks down their shared mechanism of action.
Introduction to Lincosamides
Lincosamides are a class of antibiotics characterized by their shared core structure of an amino acid linked to a sugar moiety.[1][2] This family of antimicrobial agents primarily includes the naturally occurring lincomycin and this compound, as well as the semi-synthetic clindamycin, which is a derivative of lincomycin.[3][4] Lincosamides are effective against a narrow spectrum of bacteria, predominantly targeting Gram-positive aerobes and anaerobic bacteria.[1] Their therapeutic applications are significant, especially in patients with allergies to penicillin.[1] The primary mechanism of action for all lincosamides is the inhibition of bacterial protein synthesis.[1][4]
Comparative In Vitro Activity
The in vitro efficacy of lincosamides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Comparative data indicates that this compound generally exhibits lower potency compared to lincomycin and clindamycin against various bacterial strains.
A key structural difference contributing to this variance in activity is the amino acid moiety: this compound incorporates L-proline, whereas lincomycin utilizes a 4-propyl-L-proline derivative.[2] This structural alteration is believed to significantly influence the binding affinity to the bacterial ribosome.
| Antibiotic | Test Organism | MIC (µg/mL) | MIC (nM) |
| This compound | Kocuria rhizophila | - | 1600[5] |
| Lincomycin | Kocuria rhizophila | - | 400[5] |
| Lincomycin | Staphylococcus aureus (nosocomial isolates) | MIC50: 2.0, MIC90: >256 | - |
| Clindamycin | Staphylococcus aureus (nosocomial isolates) | MIC50: 0.125, MIC90: >256 | - |
| Lincomycin | Clostridium perfringens (from broiler chickens) | Susceptible: 89.1% of strains | - |
| Clindamycin | Clostridium perfringens (ATCC 13124) | 0.07 | - |
Note: Direct comparative MIC data for this compound against a broad range of clinically relevant bacteria is limited in publicly available literature.
Comparative In Vivo Efficacy
In vivo studies, which evaluate the effectiveness of a drug in a living organism, further underscore the differences in potency among lincosamides. While direct comparative in vivo studies including this compound are scarce, comparisons between lincomycin and clindamycin provide valuable insights into the therapeutic potential of this antibiotic class.
One study investigating the treatment of superficial pyoderma in dogs found that both lincomycin and clindamycin had similar overall response rates, with 93% for lincomycin and 94% for clindamycin. However, clindamycin is often favored in clinical practice due to its improved absorption and greater in vitro activity.[6]
Mechanism of Action: Inhibition of Protein Synthesis
Lincosamides exert their bacteriostatic or bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][4] Specifically, they bind to the 50S ribosomal subunit, interfering with the peptidyl transferase center. This binding action obstructs the elongation of the polypeptide chain, thereby halting protein production and ultimately inhibiting bacterial growth and proliferation.[1][4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of the lincosamide antibiotic (this compound, lincomycin, or clindamycin) in a suitable solvent at a high concentration.
-
Sterilize the stock solution by filtration.
2. Preparation of Microtiter Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antibiotic stock solution across the wells to create a range of concentrations.
-
Leave a well with no antibiotic as a positive control for bacterial growth and a well with only broth as a negative control.
3. Inoculum Preparation:
-
Culture the test bacterium overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
4. Incubation:
-
Inoculate the microtiter plates with the bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions (aerobic for most bacteria, anaerobic for anaerobes).
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
In Vivo Efficacy in a Murine Sepsis Model
This protocol outlines a general procedure for assessing the in vivo efficacy of lincosamides in a mouse model of sepsis.
1. Animal Model:
-
Use specific-pathogen-free mice (e.g., BALB/c), acclimated to the laboratory environment.
2. Inoculum Preparation:
-
Grow the bacterial pathogen (e.g., Staphylococcus aureus) to mid-log phase in a suitable broth.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration for infection.
3. Induction of Sepsis:
-
Inject the bacterial suspension intraperitoneally into the mice to induce a systemic infection.
4. Treatment:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer the lincosamide antibiotic (this compound, lincomycin, or clindamycin) via a clinically relevant route (e.g., subcutaneous or intravenous injection).
-
A control group should receive a vehicle control (e.g., sterile saline).
5. Monitoring and Endpoints:
-
Monitor the mice for clinical signs of illness and survival over a set period (e.g., 7 days).
-
At specific time points, a subset of mice from each group may be euthanized to determine the bacterial load in target organs (e.g., spleen, liver, blood) by plating serial dilutions of tissue homogenates on appropriate agar.
6. Data Analysis:
-
Compare the survival rates between the treated and control groups.
-
Compare the bacterial loads in the organs of treated versus control animals to determine the reduction in bacterial burden.
Conclusion
This compound, while a bona fide member of the lincosamide family with a shared mechanism of action, demonstrates comparatively weaker in vitro and likely in vivo antibacterial activity than its more prominent relatives, lincomycin and clindamycin. This difference in efficacy is primarily attributed to subtle but significant structural variations. While comprehensive comparative data for this compound remains limited, the available evidence consistently positions it as a less potent antibiotic. Further research, particularly direct comparative in vivo studies and broader in vitro susceptibility testing, is warranted to fully elucidate the therapeutic potential of this compound and its possible applications.
References
- 1. Antimicrobial susceptibility of Clostridium perfringens strains isolated from broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergy and Mode of Action of Ceftazidime plus Quercetin or Luteolin on Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of in vitro susceptibility with in vivo efficacy in mice for cefoxitin in comparison with cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antibacterial Spectrum of Celesticetin Derivatives: A Guide for Researchers
An objective analysis of the in vitro activity of celesticetin (B1194208) and its synthetic derivatives against key bacterial pathogens, supported by established experimental protocols.
This compound, a member of the lincosamide class of antibiotics, has long been recognized for its activity primarily against Gram-positive bacteria. However, the emergence of antibiotic resistance necessitates the exploration of novel derivatives with enhanced potency and a broader spectrum of activity. This guide provides a comparative overview of the antibacterial spectrum of this compound and its derivatives, presenting available quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The data presented below summarizes the MIC values obtained from in vitro studies.
| Compound | Derivative Type | Kocuria rhizophila (Gram-positive) MIC (nM)[1] |
| This compound | Parent Compound | 1600 |
| Lincomycin | Related Lincosamide | 400 |
| CELIN | Hybrid (this compound-Lincomycin) | 100 |
| ODCELIN | Hybrid (this compound-Lincomycin) | 100 |
Key Observations from Structure-Activity Relationship Studies:
-
Gram-Positive Activity: Lincosamides, including this compound and its derivatives, demonstrate notable activity against Gram-positive pathogens.[2][3] Clindamycin, a well-known semi-synthetic lincosamide, is effective against staphylococci, streptococci, and most anaerobic bacteria.[2][4]
-
Gram-Negative Activity: Lincosamides generally exhibit little to no effect on Gram-negative bacteria.[3]
-
Influence of Structural Modifications:
-
The presence of a 4-propyl chain on the proline moiety significantly enhances antibacterial activity, as seen in the comparison between this compound and the hybrid derivative CELIN.[1]
-
Compounds bearing a salicylate (B1505791) group show considerably more antibacterial effect compared to those with a free hydroxyl group.[1]
-
Experimental Protocols
The determination of the antibacterial spectrum of this compound derivatives relies on standardized susceptibility testing methods. The following are detailed protocols for the most common assays used to determine MIC values.
Broth Microdilution Method
This method is widely used to determine the MIC of an antimicrobial agent in a liquid growth medium. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For fastidious organisms, supplementation with lysed horse blood and β-NAD may be required.
- Antimicrobial Agent: A stock solution of the this compound derivative of known concentration.
- 96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
2. Inoculum Preparation:
- From a fresh agar (B569324) plate, select several morphologically similar colonies of the test bacterium.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of the antimicrobial stock solution in the broth medium directly in the 96-well plate to achieve a range of concentrations.
- A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) should be included on each plate.
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well (except the sterility control).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air. For some organisms, incubation in a CO₂-enriched atmosphere may be necessary.
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.
1. Preparation of Materials:
- Bacterial Strains and Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.
- Growth Media: Mueller-Hinton Agar (MHA) is the standard medium.
- Antimicrobial Agent: Stock solution of the this compound derivative.
- Petri Dishes: Standard sterile petri dishes.
2. Preparation of Agar Plates:
- Prepare a series of agar plates, each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before pouring the plates.
- A growth control plate containing no antimicrobial agent should also be prepared.
3. Inoculation:
- Using a multipoint inoculator, spot a standardized inoculum of each test organism onto the surface of each agar plate. The final inoculum should be approximately 10⁴ CFU per spot.
4. Incubation:
- Incubate the plates at 35-37°C for 16-20 hours.
5. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism. A single colony or a faint haze is generally disregarded.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Signaling Pathways and Logical Relationships
The antibacterial action of lincosamides, including this compound and its derivatives, is initiated by their binding to the 50S ribosomal subunit, which ultimately inhibits protein synthesis.
References
- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lincosamides, Streptogramins, Phenicols, and Pleuromutilins: Mode of Action and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Celesticetin: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Celesticetin (CAS: 2520-21-0) containing detailed disposal procedures could not be located in the conducted search. The following guidance is based on general best practices for the handling and disposal of research-grade antibiotic compounds with unknown or incomplete hazard information. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities. This document should be used as a supplementary resource to your institution's specific policies and procedures.
The proper disposal of any chemical is paramount to ensuring the safety of laboratory personnel and protecting the environment. For a compound like this compound, an antibiotic produced by Streptomyces caelestis, a cautious and systematic approach is required in the absence of a specific Safety Data Sheet.[1]
Initial Hazard Assessment
Given the lack of a specific SDS, a preliminary hazard assessment is the first critical step. This involves:
-
Consulting Institutional Resources: Your institution's EHS department is the primary resource for guidance on handling and disposing of chemicals with incomplete hazard information. They can provide specific protocols based on federal, state, and local regulations.
General Disposal Procedures for this compound Waste
As a general principle, antibiotic waste, especially in concentrated forms, should be treated as hazardous chemical waste.[5] Do not dispose of this compound or its concentrated solutions down the drain.[5]
Step 1: Segregation and Collection
-
Segregate this compound waste at the point of generation.[6]
-
Use dedicated, properly labeled, leak-proof containers for collecting this compound waste.[6] The containers should be in good condition and compatible with the chemical.
Step 2: Waste Stream Management
Different types of waste generated during research involving this compound should be handled as follows:
| Waste Type | Recommended Disposal Procedure |
| Unused or Expired Pure this compound | Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container for disposal through your institution's hazardous waste program. |
| Concentrated Stock Solutions | Considered hazardous chemical waste.[5] Collect in an approved container for chemical waste and dispose of according to institutional guidelines.[5] Do not attempt to decontaminate with autoclaving or chemical disinfection.[5] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated hazardous waste container. If items are sharp, they must be placed in an approved sharps container.[7] These materials should be disposed of through the hazardous waste stream. |
| Dilute Aqueous Solutions (e.g., from media) | While some facilities may permit drain disposal of highly diluted, non-hazardous solutions after neutralization, this is not recommended for antibiotics without specific approval from your EHS department due to environmental concerns.[8] The preferred method is collection for hazardous waste disposal. |
| Spill Cleanup Materials | Any materials used to clean up a spill of this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly. |
Step 3: Storage and Labeling
-
Store waste containers in a designated, secure area away from incompatible materials.[8]
-
Ensure all waste containers are clearly labeled with the contents ("this compound Waste"), the associated hazards (e.g., "Hazardous Chemical Waste," "Antibiotic Waste"), and the date of accumulation.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates a logical workflow for determining the proper disposal path for this compound waste in a research setting.
Caption: Decision workflow for this compound waste disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound [drugfuture.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound A | C24H36N2O9S | CID 20054860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. zoetis.ca [zoetis.ca]
Safeguarding Researchers: A Comprehensive Guide to Handling Celesticetin
For Immediate Reference: Essential Safety and Handling Protocols for Celesticetin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this lincosamide antibiotic, minimizing exposure risks and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available, based on general best practices for handling antibiotic compounds in a research setting, the following personal protective equipment is recommended.
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Follow proper glove removal technique to avoid skin contact. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Eye protection is crucial to prevent splashes. A face shield should be considered when there is a significant risk of splashing. |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect street clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust particles. The type of respirator should be selected based on a risk assessment. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Procedures:
-
Engineering Controls: All work with solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Weighing and Aliquoting: Perform all weighing and aliquoting of powdered this compound within a chemical fume hood or other ventilated enclosure. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Solution Preparation: When dissolving the compound, add the solvent to the powdered this compound slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the material and before leaving the laboratory.[1]
Storage Plan:
-
Short-term Storage (days to weeks): Store in a dry, dark place at 0 - 4 °C.
-
Long-term Storage (months to years): For extended periods, store at -20 °C.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations. As this compound is an antibiotic, special care must be taken to avoid its release into the environment, which could contribute to antimicrobial resistance.
Waste Segregation and Collection:
-
Solid Waste: Collect all unused this compound powder and any materials heavily contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled hazardous chemical waste container. Do not pour down the drain.
-
Contaminated Labware: Decontaminate glassware by rinsing with an appropriate solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste. Dispose of single-use plastics and other lightly contaminated materials in the designated solid waste container.
Disposal Procedures:
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste and disposed of following institutional guidelines.[2]
Emergency Procedures
In the event of accidental exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Promptly wash the contaminated skin with soap and water. If irritation persists after washing, seek medical attention.[3] |
| Eye Contact | Immediately wash the eyes with large amounts of water, occasionally lifting the lower and upper lids. Seek immediate medical attention.[3] |
| Ingestion | If the chemical has been swallowed, get medical attention immediately.[3] |
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe this compound Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
